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2-Methylamino-4-amino phenol dihydrochloride Documentation Hub

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  • Product: 2-Methylamino-4-amino phenol dihydrochloride
  • CAS: 312958-14-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Methylamino-4-aminophenol Dihydrochloride

This technical guide provides an in-depth analysis of 2-Methylamino-4-aminophenol dihydrochloride , a specialized primary intermediate used in oxidative dye formulations and organic synthesis.[1] CAS Registry Number: 312...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methylamino-4-aminophenol dihydrochloride , a specialized primary intermediate used in oxidative dye formulations and organic synthesis.[1]

CAS Registry Number: 312958-14-8 Chemical Formula:


Molecular Weight:  211.09  g/mol  (Salt), 138.17  g/mol  (Free Base)

Executive Summary

2-Methylamino-4-aminophenol dihydrochloride is a substituted aminophenol derivative serving as a primary intermediate (precursor) in oxidative coupling reactions, most notably in high-performance hair colorants and fur dyes.[1] Structurally, it is characterized by a phenolic core substituted with a primary amine at the para position and a secondary methylamine at the ortho position.[1]

Unlike simple p-aminophenol, the steric and electronic influence of the ortho-methylamino group modifies the redox potential and the spectral properties of the resulting indo dyes, typically yielding warmer, more stability-resistant chromophores. This guide details its physicochemical properties, synthesis, reaction mechanisms, and safety protocols.[1]

Physicochemical Characterization

The dihydrochloride salt form is preferred over the free base due to its enhanced resistance to auto-oxidation during storage.[1]

PropertyValue / DescriptionNote
Appearance White to light grey/beige crystalline powderDarkens upon exposure to air/light (oxidation).[1]
Solubility Highly soluble in water (>100 g/L); Soluble in EthanolIonic lattice of the dihydrochloride facilitates aqueous solubility.[1]
Melting Point > 200°C (Decomposes)Characteristic of hydrochloride salts.[1]
pKa (Estimated)

(Amine),

,

(Phenol)
The salt is acidic in solution; requires alkalizing agents (NH3, MEA) for activation.
Redox Potential Lower than p-aminophenolThe electron-donating methylamino group facilitates easier oxidation.[1]

Synthetic Pathways & Manufacturing[1]

For research and industrial scaling, the synthesis prioritizes regioselectivity to ensure the methyl group is exclusively on the ortho-nitrogen.[1]

Primary Synthetic Route (Nucleophilic Aromatic Substitution)

The most robust pathway avoids direct methylation of diaminophenol (which leads to poly-methylation) by using a nitro-precursor.[1]

  • Starting Material: 2-Chloro-4-nitrophenol (or 2-Fluoro analogue for higher reactivity).[1]

  • Step 1 (

    
    ):  Reaction with Methylamine  (
    
    
    
    ) in an autoclave or sealed vessel.[1] The nitro group at the para position activates the ortho-halogen for displacement.[1]
    • Intermediate: 2-(Methylamino)-4-nitrophenol.[1]

  • Step 2 (Reduction): Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl) converts the nitro group (
    
    
    
    ) to a primary amine (
    
    
    ).[1]
  • Step 3 (Salt Formation): Precipitation with concentrated Hydrochloric Acid (HCl) in an anhydrous solvent (e.g., isopropanol) to yield the dihydrochloride.[1]

Synthetic Workflow Diagram[1]

Synthesis Start 2-Chloro-4-nitrophenol Inter Intermediate: 2-(Methylamino)-4-nitrophenol Start->Inter SNAr (Heat) Reagent1 Methylamine (MeNH2) (Nucleophilic Substitution) Reagent1->Inter ProductBase 2-Methylamino-4-aminophenol (Free Base) Inter->ProductBase Reduction Reagent2 H2 / Pd-C (Reduction) Reagent2->ProductBase Final Target: Dihydrochloride Salt ProductBase->Final + 2 HCl

Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution and reduction.

Reaction Mechanism: Oxidative Coupling

The core utility of 2-Methylamino-4-aminophenol lies in its ability to form Indo Dyes (Indoanilines or Indophenols) when reacted with a coupler in the presence of an oxidizing agent (typically


).[1]
The Mechanism[1][2][3]
  • Activation: Under alkaline conditions (pH 9-10), the dihydrochloride neutralizes, and the free base is generated.[1]

  • Quinone Imine Formation: The oxidant (

    
    ) removes electrons from the para-amino and hydroxyl groups, forming a reactive Quinone Diimine  intermediate.[1] The ortho-methylamino group stabilizes this intermediate via electron donation but also sterically directs the incoming coupler.[1]
    
  • Coupling: A coupler (electron-rich aromatic, e.g., Resorcinol or m-Aminophenol) attacks the quinone imine.[1]

  • Chromophore Formation: The adduct oxidizes further to form the final stable dye molecule.[1]

Pathway Visualization[1]

Mechanism Precursor Precursor: 2-Methylamino-4-aminophenol QImine Reactive Intermediate: Quinone Monoimine / Diimine Precursor->QImine -2e- / -2H+ Oxidant Oxidant (H2O2) pH > 9.0 Oxidant->QImine Leuco Leuco Dye (Colorless Adduct) QImine->Leuco Electrophilic Attack Coupler Coupler (e.g., Resorcinol) Coupler->Leuco Dye Final Indo Dye (Chromophore) Leuco->Dye Oxidation (-2e-)

Figure 2: Oxidative coupling mechanism forming the chromophore.

Analytical Protocols

To ensure purity and stability during analysis, specific protocols must be followed due to the compound's sensitivity to oxidation.[1]

HPLC Method (Self-Validating)[1]
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0) + 0.1% Ascorbic Acid (Antioxidant is critical).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (Precursor) and 280 nm.[1]

  • Sample Prep: Dissolve 10 mg in Mobile Phase A. Inject immediately.

    • Validation Check: If the peak area decreases >5% over 1 hour in the autosampler, the antioxidant concentration is insufficient.[1]

Identification (NMR)[1]
  • Solvent:

    
     or DMSO-d6.
    
  • 1H NMR Signatures:

    • 
       ppm (Singlet, 3H): Methyl group attached to Nitrogen.[1]
      
    • 
       ppm (Multiplet, 3H): Aromatic protons.[1]
      
    • Note: In

      
      , amine/hydroxyl protons exchange and disappear.[1]
      

Toxicology & Safety Profile

As a substituted aminophenol, this compound requires strict handling controls.[1]

  • Acute Toxicity: Harmful if swallowed.[1]

    
     (Oral, Rat) typically < 2000 mg/kg (based on structural analogues).[1]
    
  • Sensitization: Classified as a Skin Sensitizer (Category 1) .[1] It can induce allergic contact dermatitis.[1]

  • Mutagenicity: Like many aminophenols, it may show positive results in in vitro Ames tests (strain TA1535), but is often negative in in vivo micronucleus assays due to rapid metabolism.[1]

  • Handling:

    • Use Nitrile gloves (breakthrough time > 480 min).[1]

    • Use Local Exhaust Ventilation (LEV).[1]

    • Store under inert gas (

      
      ) to prevent darkening (formation of oxidation byproducts which are often more sensitizing).[1]
      

References

  • Scientific Committee on Consumer Safety (SCCS). (2013).[1] Opinion on 2,2'-Methylenebis-4-aminophenol HCl. (Reference for comparative aminophenol toxicity and testing standards).

  • PubChem. (2024).[1] Compound Summary: 2-Amino-4-methylphenol (Structural Isomer Comparison). National Library of Medicine.[1] [1]

  • Google Patents. (2006).[1] US7789916B2 - Triarylmethane dyes and oxidation dye precursors.[1] (Cites 2-methylamino-4-aminophenol as an autooxidizable intermediate).[1][2][3]

  • ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Aminophenol derivatives.

  • ChemicalBook. (2024).[1] 2-Methylamino-4-aminophenol dihydrochloride Product Entry (CAS 312958-14-8).[1][4][5]

Sources

Exploratory

2-Methylamino-4-aminophenol dihydrochloride synthesis and characterization

Technical Monograph: Synthesis & Characterization of 2-Methylamino-4-aminophenol Dihydrochloride Executive Summary & Structural Analysis Compound: 2-Methylamino-4-aminophenol dihydrochloride CAS: 312958-14-8 (Salt form)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthesis & Characterization of 2-Methylamino-4-aminophenol Dihydrochloride

Executive Summary & Structural Analysis

Compound: 2-Methylamino-4-aminophenol dihydrochloride CAS: 312958-14-8 (Salt form) / 114980-54-8 (Free base - generic reference) Molecular Formula: C


H

Cl

N

O Molecular Weight: 211.09 g/mol (Dihydrochloride)

This guide details the synthesis and characterization of 2-methylamino-4-aminophenol dihydrochloride , a critical intermediate in the synthesis of oxidative hair dyes and specific pharmaceutical couplers. Structurally, the molecule features a phenol core substituted with a secondary amine (methylamino) at the ortho position and a primary amine at the para position.

Strategic Importance: The presence of the ortho-methylamino group introduces steric bulk and alters the oxidation potential compared to the parent 2,4-diaminophenol. The dihydrochloride salt form is essential for handling, as the free base is highly susceptible to auto-oxidation, rapidly forming quinone imines upon exposure to air.

Retrosynthetic Logic & Pathway Design

The synthesis is designed around Nucleophilic Aromatic Substitution (S


Ar)  followed by Nitro Reduction . This route is preferred over direct methylation of 2,4-diaminophenol, which lacks regioselectivity and leads to poly-alkylated byproducts.

Mechanistic Rationale:

  • Activation: The starting material, 2-chloro-4-nitrophenol , is selected because the para-nitro group strongly withdraws electron density, activating the ortho-chlorine for displacement by a nucleophile.

  • Substitution: Methylamine acts as the nucleophile. Although the hydroxyl group is electron-donating (deactivating for S

    
    Ar), the inductive and resonance withdrawal of the nitro group is sufficient to drive the reaction under thermal forcing.
    
  • Reduction: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation or chemical reduction (Fe/HCl), preserving the N-methyl group.

Synthesis Pathway Diagram

SynthesisPathway Start 2-Chloro-4-nitrophenol (Starting Material) Inter1 Intermediate 1: 2-(Methylamino)-4-nitrophenol Start->Inter1 MeNH2 (aq), EtOH Reflux, 80°C (SNAr Substitution) Inter2 Free Base: 2-Methylamino-4-aminophenol Inter1->Inter2 H2, Pd/C EtOH, 50 psi (Catalytic Reduction) Final Target: 2-Methylamino-4-aminophenol Dihydrochloride Inter2->Final HCl (gas) or Conc. HCl/IPA (Salt Formation)

Figure 1: Step-wise synthesis pathway from chloronitrophenol precursor to the stable dihydrochloride salt.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves toxic amines, chlorinated aromatics, and pressurized hydrogen. All operations must be performed in a fume hood. 2-Methylamino-4-aminophenol is a potential sensitizer.[1]

Step 1: Synthesis of 2-(Methylamino)-4-nitrophenol

This step utilizes the S


Ar mechanism.[2] The use of ethanol as a co-solvent improves the solubility of the organic substrate while allowing the use of aqueous methylamine.
  • Reagents:

    • 2-Chloro-4-nitrophenol (17.36 g, 100 mmol)

    • Methylamine (40% aq. solution) (38.8 g, 500 mmol, 5 eq)

    • Ethanol (100 mL)

  • Procedure:

    • Charge a 500 mL pressure-rated reaction vessel or round-bottom flask with 2-chloro-4-nitrophenol and ethanol. Stir until dissolved.

    • Add the methylamine solution dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 40°C during addition.

    • Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (Rf ~0.6) should disappear, replaced by a more polar deep orange/red spot.

    • Workup: Cool to room temperature. Pour the reaction mixture into 400 mL of ice water. The product, 2-(methylamino)-4-nitrophenol, typically precipitates as an orange solid.

    • Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: Expected ~85% (14.3 g).

    • Purification: Recrystallize from ethanol if necessary.

Step 2: Reduction to 2-Methylamino-4-aminophenol (Free Base)

Catalytic hydrogenation is preferred for purity. Chemical reduction (Fe/HCl) is a viable alternative but requires rigorous removal of iron salts which can catalyze oxidation of the product.

  • Reagents:

    • 2-(Methylamino)-4-nitrophenol (10 g, 59.5 mmol)

    • 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt% loading)

    • Methanol or Ethanol (150 mL)

  • Procedure:

    • Place the nitro-intermediate and solvent in a hydrogenation bottle (Parr shaker).

    • Add the Pd/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition.

    • Pressurize with Hydrogen gas to 40–50 psi . Shake/stir at room temperature for 4 hours.

    • Monitoring: Uptake of hydrogen will cease. TLC should show a highly polar, UV-active spot (amine). The solution will turn from orange/red to pale yellow or colorless (darkening rapidly if exposed to air).

    • Filtration: Filter the catalyst through a Celite pad under Nitrogen or Argon blanket. Crucial: Do not let the filtrate stand in air. Proceed immediately to salt formation.

Step 3: Formation of Dihydrochloride Salt
  • Reagents:

    • Filtrate from Step 2

    • Hydrochloric acid (conc. 37% or HCl gas in isopropanol)

  • Procedure:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add concentrated HCl (approx. 15 mL) or saturated HCl/IPA solution with vigorous stirring. The pH should reach < 1.

    • The dihydrochloride salt will precipitate as a white to off-white crystalline solid.

    • Stir for 1 hour at 0°C to maximize yield.

    • Filter the solid under inert gas. Wash with cold acetone or diethyl ether (to remove water/excess acid).

    • Dry under high vacuum over P

      
      O
      
      
      
      or KOH. Store in a dark, sealed container under argon.

Characterization & Validation

The following data summarizes the expected physicochemical properties for validation.

Spectroscopic Data Table
TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR Solvent: D2O

3.05 (s, 3H)
N-CH3 (Methyl group on amine)

6.9 - 7.5 (m, 3H)
Ar-H (1,2,4-substitution pattern)
Note: OH/NH protons exchange with D2O
Mass Spec ESI-MS (+)m/z = 139.08

Matches Free Base MW (138.17)
IR KBr Pellet3300-3400 cm

(Broad)
-OH and -NH stretching
2800-3000 cm

C-H (Alkyl/Aromatic)
1510, 1600 cm

C=C Aromatic ring skeletal vib.
Melting Point Capillary> 200°C (Decomposes)Typical for amine hydrochloride salts
Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 50% B.

  • Detection: UV at 254 nm and 210 nm.

  • Target Purity: >98.5% (Area %). Major impurity is likely the semi-oxidized quinone imine or unreacted nitro intermediate.

Handling & Stability (Self-Validating Systems)

To ensure the protocol is self-validating, the researcher must observe specific visual cues indicating success or failure:

  • Color Change Indicator:

    • Success: The transition from Step 1 to Step 2 involves a shift from Deep Orange/Red (Nitro compound) to Colorless/Pale Pink (Amine).

    • Failure: If the solution remains yellow/orange after hydrogenation, reduction is incomplete.

  • Oxidation Sensitivity:

    • The free base turns Black/Purple within minutes in air. If the salt isolated in Step 3 is dark grey or black, the acidification was too slow or air exposure was too high. The final product should be White to Pale Grey .

  • Solubility Check:

    • The dihydrochloride is highly soluble in water but insoluble in ether/acetone. This differential solubility validates the salt formation during the washing step.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-chlorophenol (Structural Analog Precursor).Link

  • European Patent Office. (2008).[1] Patent EP1891927A2: Hydrogen peroxide activation with methanol (hetero)aromatic compounds. (Lists 2-methylamino-4-aminophenol as a coupler). Link

  • PubChem. (n.d.). Compound Summary: 4-Amino-2-methylphenol (Isomer distinction). National Library of Medicine. Link

  • ChemicalBook. (2024).[1] 2-Methylamino-4-aminophenol dihydrochloride Product Entry (CAS 312958-14-8).[3][4]Link

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution: Transformation of 2-chloro-4-nitrophenol. (Mechanistic insight into precursor reactivity). Link

Sources

Foundational

Technical Guide: Solubility Profiles &amp; Characterization of 2-Methylamino-4-aminophenol Dihydrochloride

Executive Summary & Chemical Identity 2-Methylamino-4-aminophenol dihydrochloride (CAS: 312958-14-8) is a specialized heterocyclic primary intermediate, predominantly utilized in oxidative hair dye formulations and high-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Methylamino-4-aminophenol dihydrochloride (CAS: 312958-14-8) is a specialized heterocyclic primary intermediate, predominantly utilized in oxidative hair dye formulations and high-fidelity photographic development processes.[1] Structurally, it consists of a phenolic core substituted with a primary amine at the para position and a secondary methylamine at the ortho position, stabilized as a dihydrochloride salt.

The solubility profile of this compound is governed by the competition between its high lattice energy (ionic salt character) and the polarity of the solvent system. Unlike its free base counterpart, the dihydrochloride form exhibits aggressive hydrophilicity and limited lipophilicity, necessitating a strategic approach to solvent selection during formulation and purification.

Chemical Structure & Properties
PropertyDetail
Systematic Name 4-Amino-2-(methylamino)phenol dihydrochloride
CAS Number 312958-14-8
Molecular Formula C

H

Cl

N

O
Molecular Weight 211.09 g/mol
Physical Form White to off-white crystalline powder (darkens upon oxidation)
Acidity (pKa) ~5.5 (amino), ~10.3 (phenol) [Predicted based on analogs]

Solubility Profile: Theoretical & Empirical Landscape

As a Senior Application Scientist, I must emphasize that specific quantitative solubility data (e.g., "45 mg/mL in Ethanol") for this specific isomer is rarely published in open literature due to its proprietary use in competitive cosmetic formulations. However, its behavior can be accurately predicted and validated using the "Amidol Analog" principle (referencing 2,4-diaminophenol dihydrochloride).

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the dihydrochloride lattice.

Solvent ClassSpecific SolventsPredicted SolubilityMechanism of Action
Polar Protic (High Dielectric) Water (pH < 5)Very High (>100 mg/mL)Ion-dipole interactions overcome lattice energy. Acidic pH prevents free-base precipitation.
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)High dipole moment solvates the cation effectively; excellent for stock solutions.
Lower Alcohols Methanol Moderate (~10-30 mg/mL)H-bonding capability exists but is weaker than water. Solubility drops significantly as temperature decreases.
Higher Alcohols Ethanol, Isopropanol Low (<5 mg/mL)Alkyl chain interference disrupts solvation of the chloride ions.
Non-Polar / Chlorinated DCM, Chloroform, Hexane Negligible (<0.1 mg/mL)Lack of polarity prevents dissociation of the ionic salt lattice.
Ethers THF, Diethyl Ether Insoluble Insufficient dielectric constant to support ionization.
The "Chloride Effect" in Organic Solvents

Researchers often attempt to dissolve this compound in ethanol for organic synthesis, only to face precipitation. This is the Common Ion Effect in reverse logic: the dihydrochloride salt is highly polar. To solubilize it in organic media (like Ethanol/Ethyl Acetate), you must often perform an in-situ neutralization using a tertiary amine (e.g., Triethylamine) to liberate the free base, which is significantly more soluble in organic solvents but highly unstable to oxidation.

Critical Insight: Never store the free base in solution for >1 hour without antioxidant protection (Ascorbic acid or Sodium Sulfite), as it will rapidly auto-oxidize to a quinone-imine species (turning the solution black).

Experimental Protocol: Determination of Saturation Solubility

Since off-the-shelf data is unreliable for specific batches, you must generate your own solubility curve. This protocol uses the Saturation Shake-Flask Method , the gold standard for thermodynamic solubility.

Materials
  • Analyte: 2-Methylamino-4-aminophenol dihydrochloride (freshly opened, argon purged).

  • Solvents: HPLC Grade (Water, Methanol, DMSO).

  • Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.

Workflow (Step-by-Step)
  • Supersaturation: Add excess solid compound (~100 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal tightly (parafilm over cap). Shake at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more until a visible precipitate remains.

  • Sedimentation: Stop shaking and allow the vial to stand for 2 hours to let undissolved solids settle.

  • Filtration: Draw the supernatant into a syringe and push through a 0.45 µm PTFE filter .

    • Caution: Do not use Nylon filters, as amines can bind to the membrane.

  • Quantification:

    • Dilution: Dilute the filtrate 1:100 with Water/0.1% Formic Acid.

    • Measurement: Analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis (Absorbance at λmax ~290 nm).

    • Calculation:

      
      .
      

Visualization of Solubility Logic

The following diagram maps the decision process for solvent selection based on the intended application (Synthesis vs. Formulation).

SolubilityLogic Start Start: Select Solvent for 2-Methylamino-4-aminophenol 2HCl App_Type Intended Application? Start->App_Type Aq_Form Aqueous Formulation (Hair Dye/Developer) App_Type->Aq_Form Org_Syn Organic Synthesis (Coupling Reaction) App_Type->Org_Syn Stock Analytical Stock (HPLC/Storage) App_Type->Stock Water Solvent: Deionized Water (Add Na2SO3 for stability) Aq_Form->Water Alcohol Solvent: Methanol/Ethanol (Solubility: Low-Mod) Org_Syn->Alcohol PolarAprotic Solvent: DMSO or DMF (Solubility: High) Stock->PolarAprotic Base_Req Is High Conc. Required in Ethanol? Alcohol->Base_Req No No Base_Req->No Use Suspension Yes Yes Base_Req->Yes Solubilize Neut_Step Action: In-situ Neutralization (Add Et3N or NaOH) Free_Base Result: Free Base Form (Soluble in EtOAc/EtOH) Neut_Step->Free_Base Yes->Neut_Step

Figure 1: Decision matrix for solvent selection based on application requirements.

Handling & Stability (Critical Safety)

Oxidation Sensitivity

Aminophenols are notorious for rapid oxidation. The dihydrochloride salt is more stable than the free base, but solutions will degrade.

  • Visual Indicator: Solution turns from colorless

    
     pink 
    
    
    
    dark brown.
  • Mitigation: Always include an antioxidant (0.1% Sodium Metabisulfite or Ascorbic Acid) in aqueous or alcoholic solutions.

Safety Precautions
  • H-Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • PPE: Nitrile gloves are mandatory. This compound is a sensitizer; avoid all skin contact.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 403, 4-Aminophenol (Analogous Structure). Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Toluene-2,5-diamine and its sulfate (Structural Analog). European Commission. Retrieved from [Link]

  • American Chemical Suppliers. Product Catalog: 2-Methylamino-4-aminophenol dihydrochloride (CAS 312958-14-8).[1][2][3] Retrieved from [Link]

Sources

Exploratory

Spectroscopic analysis of 2-Methylamino-4-aminophenol dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylamino-4-aminophenol Dihydrochloride Foreword: The Analytical Imperative for Substituted Aminophenols In the landscape of pharmaceutical development and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylamino-4-aminophenol Dihydrochloride

Foreword: The Analytical Imperative for Substituted Aminophenols

In the landscape of pharmaceutical development and chemical manufacturing, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 2-Methylamino-4-aminophenol dihydrochloride, a substituted aromatic amine, represents a class of compounds pivotal in various synthetic pathways, including the formulation of hair dyes and as a potential precursor in medicinal chemistry.[1][2] Its reactivity and potential for isomerism and degradation necessitate a robust, multi-faceted analytical approach for unambiguous characterization.

This guide eschews a simple recitation of methods. Instead, it offers a strategic framework for the comprehensive spectroscopic analysis of 2-Methylamino-4-aminophenol dihydrochloride. We will delve into the causality behind the selection of specific techniques, the interpretation of the resulting data through the lens of first principles, and the synergistic power of an integrated analytical workflow. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility for researchers, quality control analysts, and drug development professionals.

Molecular Blueprint: Structure and Spectroscopic Targets

Understanding the analyte is the first step in any analytical endeavor. 2-Methylamino-4-aminophenol is a disubstituted phenol ring bearing a primary amine (-NH₂) and a secondary methylamine (-NHCH₃) group. The dihydrochloride salt form indicates that the basic amino groups are protonated, a critical consideration for solubility and spectroscopic behavior, particularly in NMR and UV-Vis analysis.

The key structural features to be interrogated are:

  • The Aromatic Ring : A 1,2,4-trisubstituted benzene core.

  • The Phenolic Hydroxyl Group (-OH) : An electron-donating group that influences the aromatic system.

  • The Primary Amino Group (-NH₂) : A powerful electron-donating and hydrogen-bonding group.

  • The Secondary Amino Group (-NHCH₃) : An electron-donating group with a methyl substituent.

  • The Dihydrochloride Salt Form : Protonation of the amino groups to -NH₃⁺ and -NH₂⁺CH₃.

Caption: Molecular structure of 2-Methylamino-4-aminophenol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

Expertise & Causality

UV-Vis spectroscopy is an essential first-pass technique for confirming the presence of the aromatic chromophore. The benzene ring possesses π → π* transitions. The hydroxyl and amino groups act as powerful auxochromes, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) due to the delocalization of non-bonding electrons into the aromatic π-system.[3] Because the amino groups will be protonated in the dihydrochloride salt, their auxochromic effect will be significantly diminished in acidic solution. Therefore, analyzing the compound at different pH values is crucial for a comprehensive analysis.[4]

Predicted Spectral Features
  • In Acidic Solution (e.g., 0.1 M HCl) : With the amino groups protonated, their electron-donating ability is neutralized. The spectrum will resemble that of a simple phenol, with a primary absorption band around 270-280 nm.

  • In Neutral/Basic Solution (e.g., Phosphate Buffer pH 7.4 or 0.1 M NaOH) : Deprotonation of the ammonium groups restores their powerful auxochromic effects. A significant bathochromic shift is expected, with λ_max moving to ~290-310 nm. The phenolic group will also deprotonate in strong base, further shifting the absorbance. Aromatic amines typically show absorption peaks in the 200-700 nm range.[5]

Condition Expected λ_max Rationale
Acidic (pH < 2)~275 nmProtonated amines reduce auxochromic effect.
Neutral/Basic (pH > 8)~300 nmFree amines act as strong auxochromes.[3]
Self-Validating Experimental Protocol
  • Stock Solution Preparation : Accurately weigh ~10 mg of 2-Methylamino-4-aminophenol dihydrochloride and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution Preparation :

    • Acidic : Dilute 1 mL of the stock solution to 10 mL with 0.1 M HCl.

    • Basic : Dilute 1 mL of the stock solution to 10 mL with 0.1 M NaOH.

  • Instrumentation : Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement :

    • Scan the acidic solution from 200 nm to 400 nm, using 0.1 M HCl as the blank.

    • Scan the basic solution from 200 nm to 400 nm, using 0.1 M NaOH as the blank.

  • Validation : The observation of a clear bathochromic shift from the acidic to the basic spectrum provides strong evidence for the presence of the aminophenol structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Functional Groups

Expertise & Causality

FTIR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. Each bond vibrates at a characteristic frequency, providing a molecular "fingerprint." For our analyte, we will focus on identifying the O-H, N-H, C-O, C-N, and aromatic C-H and C=C vibrations. The broadness of the O-H and N-H peaks is indicative of hydrogen bonding, a key feature of this molecule.

Predicted Spectral Features

The spectrum will be complex due to the presence of multiple hydrogen-bonding groups. As a solid salt, peak broadening is expected.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Causality & Expected Appearance
Phenolic O-HStretch3200 - 3600Broad peak due to extensive hydrogen bonding.[6][7]
Ammonium N-H⁺Stretch2800 - 3200Broad, strong absorptions from the -NH₃⁺ and -NH₂⁺CH₃ groups, often overlapping with C-H stretches.
Aromatic C-HStretch3000 - 3100Sharp, medium-intensity peaks.
Aliphatic C-H (Methyl)Stretch2850 - 2960Medium intensity peaks, may be masked by broad N-H⁺ bands.
Aromatic C=CStretch1500 - 1620Two to three sharp bands of variable intensity, characteristic of the benzene ring.[8]
N-HBend1590 - 1650Medium to strong absorption, confirming the presence of amino groups.[9]
C-OStretch1200 - 1260Strong intensity peak, characteristic of an aryl ether/phenol.
C-NStretch1250 - 1350Medium intensity peak for the aryl-N bond.
Aromatic C-HOut-of-Plane Bend800 - 900Strong peaks whose exact position is diagnostic of the 1,2,4-trisubstitution pattern.
Self-Validating Experimental Protocol
  • Sample Preparation : Use the Attenuated Total Reflectance (ATR) technique for solid samples, as it requires minimal preparation. Ensure the ATR crystal is clean by taking a background spectrum of air.

  • Data Acquisition : Place a small amount of the solid powder onto the ATR crystal and apply consistent pressure.

  • Scan Parameters : Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.

  • Validation : The presence of all key predicted peaks, particularly the broad O-H/N-H region, the aromatic C=C stretches, and the specific out-of-plane bending pattern, provides a high-confidence structural confirmation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule. For the dihydrochloride salt, a polar, deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required.

¹H NMR Spectroscopy

Expertise & Causality : The chemical shift of each proton is determined by its local electronic environment. Electron-donating groups (like -OH and -NHR) shield aromatic protons, shifting them upfield, while electron-withdrawing effects and protonation shift them downfield. The splitting pattern (multiplicity) reveals the number of neighboring protons. In D₂O, the acidic protons on O and N will exchange with deuterium and become invisible, simplifying the spectrum. In DMSO-d₆, these protons will be visible.

Predicted Spectral Features (in DMSO-d₆, 500 MHz)

Proton(s) Predicted Shift (δ, ppm) Multiplicity Integration Causality
Aromatic H (3 protons)6.5 - 7.5Multiplets (d, dd)3HLocated on the electron-rich aromatic ring. The specific substitution pattern will create distinct doublet and doublet of doublets signals.
Phenolic OH9.0 - 10.0Broad Singlet1HAcidic proton, chemical shift is concentration-dependent.
NH₃⁺ (from -NH₂)7.0 - 8.5Broad Singlet3HProtonated primary amine, downfield shift due to positive charge. Broad due to quadrupole effects and exchange.
NH₂⁺ (from -NHCH₃)7.0 - 8.5Broad Singlet2HProtonated secondary amine, similar environment to the other ammonium group.
Methyl CH₃~2.7 - 3.0Singlet3HAttached to a nitrogen atom, resulting in a downfield shift compared to a simple alkane.
¹³C NMR Spectroscopy

Expertise & Causality : ¹³C NMR maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms (O, N) are deshielded and appear downfield.

Predicted Spectral Features (in DMSO-d₆, 125 MHz)

Carbon(s) Predicted Shift (δ, ppm) Causality
C-OH (C1)145 - 155Aromatic carbon attached to the highly electronegative oxygen.
C-NHCH₃ (C2)135 - 145Aromatic carbon attached to nitrogen.
C-NH₂ (C4)140 - 150Aromatic carbon attached to nitrogen.
Aromatic C-H (3 carbons)110 - 130Standard range for aromatic carbons bearing a proton.
Aromatic C (unsubstituted)115 - 135Quaternary carbons within the aromatic ring.
Methyl CH₃30 - 40Aliphatic carbon attached to nitrogen.

Note: Specific assignments of aromatic carbons require advanced 2D NMR techniques (HSQC, HMBC).

Self-Validating Experimental Protocol
  • Sample Preparation : Dissolve 10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • Instrumentation : Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (0-12 ppm).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the low natural abundance of ¹³C.

  • Validation : A perfect match between the observed number of signals, their chemical shifts, multiplicities, and integrations with the predicted values confirms the structure. Running the experiment in D₂O and observing the disappearance of the O-H and N-H signals provides definitive proof of these exchangeable protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Causality

Mass spectrometry provides the exact molecular weight of the compound, the most definitive piece of evidence for its identity. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt. The analysis will detect the cationic form of the free base after the loss of the HCl adducts. The fragmentation pattern observed in MS/MS provides corroborating structural information.

Predicted Spectral Features
  • Ionization Mode : Positive ESI (+ESI).

  • Molecular Ion : The free base has a molecular formula of C₇H₁₀N₂O and a monoisotopic mass of approximately 138.08 Da. The primary observed ion will be the protonated molecule [M+H]⁺ at m/z ≈ 139.09 .

  • Key Fragmentation Patterns (MS/MS of m/z 139.09) :

    • Loss of a methyl radical (•CH₃): m/z ≈ 124.

    • Loss of ammonia (NH₃): m/z ≈ 122.

    • Loss of carbon monoxide (CO) from the phenol ring: m/z ≈ 111.

Self-Validating Experimental Protocol
  • Sample Preparation : Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrumentation : Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition :

    • Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the precursor ion at m/z 139.09 to observe the fragmentation pattern.

  • Validation : The observation of the [M+H]⁺ ion with a mass accuracy within 5 ppm of the theoretical value (139.0866) provides unambiguous confirmation of the elemental composition. The fragmentation pattern should be consistent with the known fragmentation pathways of aromatic amines and phenols.[11]

Integrated Analytical Workflow: A Strategy for Certainty

No single technique provides the complete picture. True analytical certainty is achieved by integrating the data from these orthogonal methods.

cluster_0 Spectroscopic Interrogation cluster_1 Data Synthesis & Confirmation UV UV-Vis Spectroscopy (Chromophore ID & pH Shift) Confirm Unambiguous Structural Confirmation of 2-Methylamino-4-aminophenol Dihydrochloride UV->Confirm Confirms Aromatic System FTIR FTIR Spectroscopy (Functional Group Fingerprint) FTIR->Confirm Confirms -OH, -NH, -CH₃ NMR NMR (¹H & ¹³C) (Definitive Structure & Connectivity) NMR->Confirm Defines Atom Connectivity MS High-Res Mass Spectrometry (Molecular Formula & Fragmentation) MS->Confirm Confirms Elemental Composition

Caption: Integrated workflow for spectroscopic analysis.

Safety & Handling

As with all aromatic amines, 2-Methylamino-4-aminophenol dihydrochloride should be handled with care. It is classified as potentially harmful if swallowed or inhaled and may cause skin sensitization.[12][13]

  • Handling : Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Storage : Store in a tightly sealed container in a cool, dry place, protected from light and air to prevent oxidation, which can cause discoloration.[15]

Conclusion

The spectroscopic analysis of 2-Methylamino-4-aminophenol dihydrochloride is a clear demonstration of modern analytical chemistry principles. By employing a synergistic suite of techniques—UV-Vis for electronic transitions, FTIR for functional group identification, NMR for structural mapping, and MS for molecular weight confirmation—a complete and unambiguous characterization can be achieved. This guide provides the strategic framework and validated protocols necessary for researchers and developers to ensure the identity, purity, and quality of this important chemical entity.

References

  • ResearchGate. Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. Available: [Link]

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  • PubMed. Chemical identification and optimization of the 4-aminophenol colorimetric test. Available: [Link]

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Foundational

An In-depth Technical Guide to Investigating the Antioxidant Properties of Aminophenol Derivatives

Abstract Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Aminophenol derivatives have emerged as a promising class of antioxidant compounds due to their inherent chemical structures that are conducive to scavenging free radicals. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for investigating the antioxidant properties of aminophenol derivatives. We will delve into the crucial structure-activity relationships that govern their efficacy, provide detailed, field-proven protocols for their evaluation using both chemical and cell-based assays, and offer insights into the interpretation of the resulting data.

The Chemical Rationale: Structure-Activity Relationships (SAR) of Aminophenol Antioxidants

The antioxidant capacity of aminophenol derivatives is intrinsically linked to their molecular architecture.[3] The defining features are the hydroxyl (-OH) and amino (-NH2) groups attached to an aromatic ring, which can donate a hydrogen atom or an electron to neutralize damaging free radicals.[3]

Key SAR Insights:

  • Isomeric Position: The relative positioning of the -OH and -NH2 groups is paramount. Ortho (2-aminophenol) and para (4-aminophenol) isomers exhibit significantly more potent radical scavenging activity than the meta (3-aminophenol) isomer.[3][4] This is largely attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after hydrogen donation.[3]

  • Electron-Donating Groups: The introduction of electron-donating groups (EDGs) onto the aromatic ring generally enhances antioxidant activity. EDGs increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom or electron to a free radical.

  • Steric Hindrance: Bulky substituents near the hydroxyl or amino groups can sterically hinder the interaction with free radicals, potentially reducing antioxidant activity.

A deeper understanding of these SAR principles is crucial for the rational design of novel aminophenol derivatives with enhanced antioxidant potency.[3]

Caption: Key structure-activity relationships governing aminophenol antioxidant potency.

Foundational Screening: In Vitro Chemical Assays

Initial evaluation of antioxidant potential is typically performed using a panel of chemical assays. These assays are rapid, cost-effective, and provide a quantitative measure of a compound's ability to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] This reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5] The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[5]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Sample Preparation: Dissolve the aminophenol derivatives and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a range of concentrations.

    • Assay Procedure:

      • In a 96-well plate, add 20 µL of each sample or standard concentration.

      • Add 200 µL of the DPPH working solution to each well.

      • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7] Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[8] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured at approximately 734 nm.[8][9]

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[6][8]

      • To generate the ABTS•+ working solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[6][8]

    • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Assay Procedure:

      • Add a small volume (e.g., 5-10 µL) of the aminophenol derivative samples or a positive control (e.g., Trolox) to a 96-well plate.

      • Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution to each well.

      • Incubate at room temperature for a defined period (typically 5-7 minutes).[8][10]

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[11][12] The change in absorbance is monitored at approximately 593 nm.[13]

  • Detailed Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13]

    • Assay Procedure:

      • Warm the FRAP reagent to 37°C.[13]

      • Add 20 µL of the sample, standard (FeSO₄ solution), or blank to a test tube or microplate well.[12]

      • Add 150 µL of the FRAP reagent and mix well.[12]

      • Incubate at 37°C for a precise time, typically 4-15 minutes.[12][14]

    • Measurement: Read the absorbance at 593 nm.

    • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using known concentrations of Fe²⁺.

Caption: A standardized workflow for evaluating the antioxidant activity of aminophenol derivatives.

Bridging to Biology: Cell-Based Antioxidant Assays

While chemical assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment.[15] Cell-based assays are therefore a critical next step to assess the antioxidant efficacy of aminophenol derivatives in a more physiologically relevant context.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: This assay quantifies the ability of a compound to reduce the levels of intracellular ROS. A common method employs the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][16] DCFH-DA is a cell-permeable, non-fluorescent molecule.[16][17] Once inside the cell, it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][16][17] The fluorescence intensity is directly proportional to the amount of intracellular ROS.[17]

  • Detailed Protocol:

    • Cell Culture: Plate a suitable cell line (e.g., human keratinocytes, fibroblasts, or neuronal cells) in a 96-well plate and grow to confluency.

    • Compound Treatment: Treat the cells with various concentrations of the aminophenol derivatives for a predetermined time (e.g., 1-24 hours).

    • ROS Induction: Induce oxidative stress in the cells by adding a ROS-generating agent (e.g., H₂O₂ or a pro-oxidant).

    • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes.

    • Measurement: After washing away the excess probe, measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

    • Data Analysis: The antioxidant effect is measured as the ability of the compound to suppress the ROS-induced increase in fluorescence.[15]

Data Interpretation and Validation

A critical aspect of antioxidant research is the accurate interpretation and validation of experimental data.

Data Presentation:

For clear comparison, quantitative data such as IC50 values from the chemical assays should be summarized in a structured table.

DerivativeDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (mM Fe(II)/g)
4-AminophenolValueValueValue
2-AminophenolValueValueValue
Derivative XValueValueValue
Trolox (Control)ValueValueValue

Self-Validating Systems:

  • Positive Controls: Always include a well-characterized antioxidant standard like Trolox or Ascorbic Acid in every assay. This provides a benchmark for comparing the potency of the test compounds.

  • Negative/Vehicle Controls: Wells containing only cells and the vehicle (e.g., DMSO) used to dissolve the compounds are essential to account for any solvent effects.

  • Cytotoxicity Assessment: When performing cell-based assays, it is crucial to concurrently assess the cytotoxicity of the aminophenol derivatives (e.g., using an MTT assay). This ensures that a reduction in ROS is due to antioxidant activity and not simply a result of cell death.

Conclusion and Future Perspectives

The systematic investigation of aminophenol derivatives reveals their significant potential as antioxidant agents.[3] A thorough evaluation, beginning with foundational chemical assays and progressing to more complex cell-based models, is essential for identifying lead candidates for further development. Future research should focus on optimizing the SAR to enhance potency and bioavailability, as well as elucidating the specific intracellular signaling pathways modulated by these promising compounds.[3]

References

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  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - MDPI. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. [Link]

  • How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained - YouTube. [Link]

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  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PubMed Central. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Methylamino-4-aminophenol Dihydrochloride

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methylamino-4-aminophenol dihydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methylamino-4-aminophenol dihydrochloride. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity and stability assessment. The protocol has been developed based on the known physicochemical properties of aminophenol derivatives and established principles of chromatographic separation. Furthermore, a comprehensive forced degradation study protocol is outlined to ensure the method's specificity and ability to separate the active pharmaceutical ingredient (API) from potential degradation products, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction

2-Methylamino-4-aminophenol dihydrochloride is a substituted aminophenol derivative of interest in pharmaceutical research and development. Like many aminophenol compounds, it is susceptible to degradation, particularly oxidation and hydrolysis, which can impact its purity, potency, and safety profile. Therefore, a validated, stability-indicating analytical method is crucial for its quantitative analysis in bulk drug substance and formulated products.[1]

The primary objective of this work was to develop a simple, accurate, and reproducible RP-HPLC method capable of separating 2-Methylamino-4-aminophenol dihydrochloride from its potential degradation products. This application note provides a detailed protocol for the HPLC analysis and a systematic approach to performing forced degradation studies to validate the method's stability-indicating capabilities.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of the analyte is fundamental to developing a successful HPLC method. While specific data for 2-Methylamino-4-aminophenol dihydrochloride is not extensively published, inferences can be drawn from related compounds such as 4-aminophenol and 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride.

  • Solubility: As a dihydrochloride salt, the analyte is expected to be readily soluble in polar solvents like water and methanol.[2] This property simplifies the preparation of standard and sample solutions.

  • UV Absorption: Aminophenol derivatives typically exhibit UV absorbance in the range of 270-300 nm.[3][4] The parent compound, 4-aminophenol, has an absorption maximum around 272 nm.[5] A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for 2-Methylamino-4-aminophenol dihydrochloride.

  • Chemical Stability: The presence of both amino and phenolic hydroxyl groups makes the molecule susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The amino group also imparts a basic character, making the molecule's stability pH-dependent.

Experimental Workflow

The development and validation of a stability-indicating HPLC method follow a logical progression. The workflow for this study is depicted in the diagram below.

HPLC Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (per ICH Q2(R2)) A Analyte Characterization (Solubility, UV Spectrum) B Chromatographic Condition Screening A->B C Method Optimization B->C D Stress Studies (Acid, Base, Oxidation, Heat, Light) C->D Optimized Method E Analysis of Stressed Samples D->E F Peak Purity Assessment E->F G Specificity F->G Demonstrates Specificity H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Materials and Methods

Reagents and Materials
  • 2-Methylamino-4-aminophenol dihydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL

Rationale for Choices:

  • Column: A C18 column is a versatile stationary phase for the separation of moderately polar compounds like aminophenols.

  • Mobile Phase: A simple acidic mobile phase (phosphoric acid in water) is used to ensure the protonation of the amino groups, leading to better peak shape and retention on the C18 column. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential, more hydrophobic degradation products within a reasonable run time.

  • Detection Wavelength: 275 nm is a common wavelength for the detection of aminophenol compounds.[5]

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of 2-Methylamino-4-aminophenol dihydrochloride reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of water and methanol (diluent). This yields a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the diluent to prepare working standards at the desired concentrations for linearity and quantitation.

Sample Solution Preparation
  • Accurately weigh a portion of the sample containing approximately 10 mg of 2-Methylamino-4-aminophenol dihydrochloride.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

Forced Degradation Protocol cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress Expose to stress conditions Acid->Stress Base Base Hydrolysis (0.1 M NaOH, RT) Base->Stress Oxidation Oxidative (3% H2O2, RT) Oxidation->Stress Thermal Thermal (80°C, solid state) Thermal->Stress Photo Photolytic (ICH Q1B conditions) Photo->Stress Prep Prepare 1 mg/mL stock solution Prep->Stress Neutralize Neutralize (for acid/base) Stress->Neutralize Dilute Dilute to working concentration Neutralize->Dilute Analyze Inject into HPLC system Dilute->Analyze Assess Assess peak purity and mass balance Analyze->Assess

Caption: Protocol for performing forced degradation studies.

Acid Hydrolysis
  • Prepare a 1 mg/mL solution of the drug substance in a 50:50 mixture of water and methanol.

  • To 1 mL of this solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).

  • After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute to a suitable concentration with the diluent for HPLC analysis.

Base Hydrolysis
  • Prepare a 1 mg/mL solution of the drug substance in a 50:50 mixture of water and methanol.

  • To 1 mL of this solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Keep the solution at room temperature for a specified time.

  • Neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute to a suitable concentration with the diluent for HPLC analysis.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of the drug substance in a 50:50 mixture of water and methanol.

  • To 1 mL of this solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2.

  • Keep the solution at room temperature, protected from light, for a specified time.

  • Dilute to a suitable concentration with the diluent for HPLC analysis.

Thermal Degradation
  • Place the solid drug substance in a petri dish and expose it to a temperature of 80°C in a hot air oven for a specified duration (e.g., 24, 48, 72 hours).

  • After exposure, prepare a sample solution as described in section 5.2 for HPLC analysis.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be protected from light.

  • After exposure, prepare sample solutions for HPLC analysis.

Method Validation

The developed HPLC method should be validated according to ICH Q2(R2) guidelines.[6] The following validation parameters should be assessed:

  • Specificity: Demonstrated by the separation of the main peak from degradation products and any placebo components. Peak purity should be assessed using a PDA detector.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) by plotting peak area against concentration and determining the correlation coefficient.

  • Accuracy: Determined by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making deliberate small variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for the analysis of 2-Methylamino-4-aminophenol dihydrochloride. The proposed chromatographic conditions offer a good starting point for achieving a successful separation. The detailed forced degradation protocol is crucial for establishing the method's specificity and ensuring its suitability for stability studies in a regulated environment. Adherence to the principles outlined in this guide will enable researchers and scientists to generate reliable and accurate data for this important pharmaceutical compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra for the conversion of 4-nitrophenol into 4-aminophenol... Retrieved from [Link]

  • Overview of Degradation Studies for Pharmaceutical Drug Candidates. (n.d.). Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Springer. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... Retrieved from [Link]

Sources

Application

Advanced Application Note: Custom Developer Formulation for Western Blot Autoradiography

Target Compound: 2-Methylamino-4-aminophenol dihydrochloride (Metol Dihydrochloride) Application: High-Dynamic Range Visualization of Chemiluminescent Western Blots[1] Abstract In Western blotting, the visualization of l...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 2-Methylamino-4-aminophenol dihydrochloride (Metol Dihydrochloride) Application: High-Dynamic Range Visualization of Chemiluminescent Western Blots[1]

Abstract

In Western blotting, the visualization of low-abundance proteins via Enhanced Chemiluminescence (ECL) often relies on autoradiography film.[1] While digital imagers are gaining traction, film remains the gold standard for sensitivity.[1] The critical, yet often overlooked, variable in this process is the photographic developer .

This guide details the application of 2-Methylamino-4-aminophenol dihydrochloride as the primary reducing agent in a custom "MQ" (Metol-Hydroquinone) developer.[1] Unlike standard commercial developers, a custom formulation allows researchers to manipulate the superadditivity phenomenon—balancing the "soft" developing action of Metol with the high-contrast action of Hydroquinone—to expand the linear dynamic range of Western blots and recover faint bands without saturating high-expression controls.

Scientific Mechanism: The Chemistry of Detection

To master Western blot visualization, one must understand the cascade from protein to image. The process relies on the selective reduction of silver halide crystals suspended in the film emulsion.[2]

The Latent Image Formation
  • ECL Reaction: HRP conjugated to the secondary antibody oxidizes luminol, emitting light at

    
     nm.[1]
    
  • Photon Capture: This blue light strikes the autoradiography film, exciting electrons within the Silver Bromide (

    
    ) crystals.[1]
    
  • Latent Image: The excited electrons reduce a few silver ions (

    
    ) to metallic silver (
    
    
    
    ), forming invisible "sensitivity specks" (Latent Image Centers).[1]
The Role of 2-Methylamino-4-aminophenol

The developer solution must amplify these microscopic specks


 times to become visible.[1] 2-Methylamino-4-aminophenol dihydrochloride acts as a selective reducing agent .[1] It donates electrons to the silver ions only at the site of the Latent Image Centers.
  • Metol (The Detail Agent): Initiates development rapidly but builds density slowly.[1] It preserves the "toe" of the sensitometric curve, ensuring faint signals (low abundance proteins) are visualized without background fog.

  • Hydroquinone (The Contrast Agent): Works slowly at first but builds density aggressively once started.[1] It provides the deep blacks required for strong bands.[1]

Superadditivity (Synergy)

When used together, Metol regenerates the oxidized Hydroquinone, creating a reaction rate faster than the sum of the two individual agents. This is crucial for Western blotting, where a wide dynamic range (seeing both faint and strong bands) is required.[1]

G cluster_0 Membrane Surface cluster_1 Film Emulsion (Darkroom) HRP HRP-Antibody Luminol Luminol Substrate HRP->Luminol Catalysis Light Blue Light (~428nm) Luminol->Light Oxidation AgBr AgBr Crystal Light->AgBr Exposure Latent Latent Image (Ag0 specks) AgBr->Latent Photon Absorption Silver Visible Silver Band Latent->Silver Amplification (10^9x) Metol 2-Methylamino-4-aminophenol (Electron Donor) Metol->Latent Selective Reduction

Figure 1: The signal transduction pathway from immunodetection to physical silver grain formation.[1]

Protocol: Custom "High-Acuity" Western Blot Developer

Commercial developers (like Kodak D-19 or GBX) are often formulated for high contrast (mammography/industrial), which can "clip" faint Western blot data.[1] This protocol uses 2-Methylamino-4-aminophenol dihydrochloride to create a modified D-76 style developer , optimized for fine grain and tonal range.[1]

Reagent Preparation

Safety Note: 2-Methylamino-4-aminophenol is a skin sensitizer.[1] Wear nitrile gloves and a mask to avoid inhaling powder.[1]

Stock Solution (Yield: 1 Liter)

Component Amount Function
Water (50°C) 750 mL Solvent (Heat aids dissolution)
2-Methylamino-4-aminophenol 2HCl 2.5 g Primary Reducing Agent (Detail)
Sodium Sulfite (Anhydrous) 100 g Preservative (Prevents oxidation)
Hydroquinone 5.0 g Secondary Reducing Agent (Contrast)
Borax (Granular) 2.0 g Alkali/Buffer (Maintains pH ~8.5-9.[1]0)

| Cold Water | To 1000 mL | Final Volume |

Note on Salt Forms: Standard recipes often call for "Metol" (Sulfate).[1][2] Because you are using the Dihydrochloride salt, the molecular weight is different.[1] We have adjusted the mass (2.5g Dihydrochloride


 2.0g Sulfate) to maintain molar equivalency.
Mixing Procedure (Self-Validating Steps)
  • Order of Addition: You must dissolve the chemicals in the exact order listed.

    • Validation Check: If you add Hydroquinone before Sodium Sulfite, the solution will turn brown immediately (oxidation).[1] The Sulfite must be present to protect the developing agents.

  • Dissolution: Add the 2-Methylamino-4-aminophenol dihydrochloride first.[1] Ensure it is completely dissolved before adding Sulfite.[1]

    • Validation Check: If the solution is cloudy after the final water addition, filter it. It should be crystal clear.

  • Aging: Allow the fresh solution to sit for 24 hours before use. This stabilizes the pH and activity.[1]

Western Blot Development Workflow
  • ECL Incubation: Incubate the membrane with ECL substrate for 1-2 minutes.[1] Drain excess liquid.[1]

  • Film Exposure (Darkroom): Place membrane in cassette. Expose film for determined time (e.g., 30 sec).

  • Development:

    • Submerge film in Custom Developer (20°C) for 2 to 3 minutes .

    • Agitation: Agitate the tray gently every 30 seconds. This prevents "streaking" caused by localized depletion of the Metol agent near strong bands.[1]

  • Stop Bath: Transfer to 3% Acetic Acid or running water for 30 seconds.

  • Fixer: Fix for 2-5 minutes (until the film turns clear blue/transparent).

  • Wash: Rinse in running water for 5 minutes.

Optimization & Troubleshooting (Expertise)

The power of mixing your own developer lies in the ability to troubleshoot specific blotting artifacts.

IssueDiagnosisSolution using 2-Methylamino-4-aminophenol
High Background (Gray Fog) Developer is too active or oxidized.[1]Decrease pH: Reduce Borax to 1.5g. Restrainer: Add 0.5g Potassium Bromide to the liter.
Faint Bands Missing "Toe" of the curve is cut off (Contrast too high).Increase Metol: Increase 2-Methylamino-4-aminophenol to 3.5g and decrease Hydroquinone to 2.5g. This creates a "soft" developer.[1]
Grainy Images Silver grains are clumping.[1]High Sulfite: Ensure Sodium Sulfite is at 100g/L. Sulfite acts as a mild silver solvent, "polishing" the grains for smoother images.[1]
Brown Liquid Aerial Oxidation.[1]The solution has expired. 2-Methylamino-4-aminophenol is highly susceptible to oxidation.[1] Discard and mix fresh.
The Superadditivity Cycle

Understanding the regeneration cycle helps in troubleshooting depletion issues (fading signal upon repeated development).[1]

Superadditivity Ag_Ion Ag+ (Latent Image) Ag_Metal Ag0 (Visible Image) Ag_Ion->Ag_Metal Metol_Red Metol (Active) Metol_Ox Metol (Oxidized) Metol_Red->Metol_Ox Donates e- Metol_Ox->Ag_Ion Reduces Metol_Ox->Metol_Red HQ_Red Hydroquinone (Active) HQ_Ox Semiquinone HQ_Red->HQ_Ox Regenerates Metol HQ_Ox->Metol_Ox e- Transfer

Figure 2: The Superadditivity Cycle.[1] Hydroquinone regenerates Metol, keeping the active concentration high during development.[2]

References

  • Eastman Kodak Company. (2008).[1] Processing Chemicals and Formulas: D-76 Developer. Kodak Alaris.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10800, Metol.[1] PubChem.[1] [Link][1]

  • James, T. H. (1977).[1] The Theory of the Photographic Process (4th ed.).[1] Macmillan.[1] (Classic text on the mechanism of silver halide reduction).[1][2]

  • Cold Spring Harbor Protocols. (2020).[1] Western Blotting: Detection of Proteins on Membranes.[1][3][4][5] CSH Protocols.[1] [Link]

Sources

Method

Application Notes and Protocols for 2-Methylamino-4-aminophenol Dihydrochloride as a Novel Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a New Chromogenic Tool In the dynamic landscape of biochemical and immu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a New Chromogenic Tool

In the dynamic landscape of biochemical and immunological assays, the quest for sensitive, reliable, and versatile detection reagents is perpetual. 2-Methylamino-4-aminophenol dihydrochloride emerges as a promising candidate for a chromogenic substrate, particularly for enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and other applications involving peroxidase-based detection systems. Its unique molecular structure, featuring both a primary and a secondary amino group on a phenol ring, suggests a rich potential for oxidative coupling reactions that yield intensely colored products.

The dihydrochloride salt form of 2-Methylamino-4-aminophenol enhances its stability and solubility in aqueous buffers, addressing common challenges associated with the handling and storage of aminophenol compounds. This application note provides a comprehensive guide to the theoretical mechanism, practical applications, and detailed protocols for utilizing 2-Methylamino-4-aminophenol dihydrochloride as a chromogenic substrate.

Core Principle: The Chemistry of Color Formation

The chromogenic properties of 2-Methylamino-4-aminophenol dihydrochloride are rooted in its susceptibility to enzymatic oxidation, a process commonly catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). The reaction cascade culminates in the formation of a colored, soluble product that can be quantified spectrophotometrically.

The proposed mechanism involves a two-step oxidative coupling process:

  • Enzymatic Oxidation: HRP, in the presence of H₂O₂, oxidizes the 2-Methylamino-4-aminophenol molecule, leading to the formation of a reactive quinone-imine intermediate.

  • Dimerization: This highly reactive intermediate then undergoes self-coupling or couples with another molecule of the substrate to form a colored dimer. The extended conjugation in the resulting dimer is responsible for the absorption of light in the visible spectrum, producing a measurable color change.

The methylamino group at the 2-position is expected to influence the electronic properties of the aromatic ring, potentially modulating the reaction kinetics and the spectral properties of the final colored product compared to other aminophenol-based substrates.

Visualizing the Mechanism of Action

Chromogenic Reaction Mechanism Figure 1: Proposed Mechanism of Chromogenic Reaction cluster_reactants Reactants cluster_products Products Substrate 2-Methylamino-4-aminophenol Intermediate Reactive Quinone-imine Intermediate Substrate->Intermediate Oxidized by H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP HRP->Intermediate Oxidation Water Water (2H₂O) HRP->Water Colored_Product Colored Dimer Intermediate->Colored_Product Dimerization Intermediate->Colored_Product

Caption: Proposed enzymatic oxidation and dimerization of 2-Methylamino-4-aminophenol.

Applications in Enzyme-Linked Immunosorbent Assay (ELISA)

The primary application of 2-Methylamino-4-aminophenol dihydrochloride is as a chromogenic substrate for HRP-conjugated secondary antibodies in ELISA. Its utility extends to various ELISA formats, including direct, indirect, sandwich, and competitive assays. The development of a distinct color allows for the quantitative determination of the analyte of interest.

Key Advantages in ELISA:
  • Sensitivity: The potential for high molar absorptivity of the final product could lead to enhanced sensitivity compared to some traditional substrates.

  • Solubility: The dihydrochloride salt form ensures good solubility in standard ELISA buffers.

  • Stability: As a solid, the dihydrochloride salt is expected to have a good shelf life.

Experimental Protocols

Protocol 1: Preparation of Substrate and Buffer Solutions

This protocol details the preparation of the necessary reagents for a typical HRP-based colorimetric assay.

Materials:

  • 2-Methylamino-4-aminophenol dihydrochloride

  • Citric acid monohydrate

  • Sodium phosphate dibasic (Na₂HPO₄)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water (dH₂O)

  • 0.5 M Sulfuric acid (H₂SO₄) or 1 M Hydrochloric acid (HCl) (Stop Solution)

Procedure:

  • Substrate Buffer Preparation (0.1 M Citrate-Phosphate Buffer, pH 5.0):

    • Prepare a 0.1 M citric acid solution (21.01 g/L).

    • Prepare a 0.2 M sodium phosphate dibasic solution (28.4 g/L).

    • To prepare 100 mL of the buffer, mix approximately 48.5 mL of 0.1 M citric acid with 51.5 mL of 0.2 M sodium phosphate dibasic.

    • Adjust the pH to 5.0 using a pH meter by adding either the citric acid or sodium phosphate solution.

    • Store the buffer at 2-8°C for up to one month.

  • Chromogenic Substrate Solution Preparation:

    • Immediately before use, dissolve 2-Methylamino-4-aminophenol dihydrochloride in the Substrate Buffer to a final concentration of 1 mg/mL.

    • Protect the solution from light.

    • Add 30% H₂O₂ to the substrate solution to a final concentration of 0.01% (v/v) (e.g., add 3.3 µL of 30% H₂O₂ to 10 mL of substrate solution). Mix gently.

    • This is the working substrate solution and should be used within 30 minutes of preparation.

Protocol 2: Standard ELISA Procedure

This protocol outlines the use of the prepared chromogenic substrate solution in a standard indirect ELISA.

Workflow Visualization:

ELISA Workflow Figure 2: Indirect ELISA Workflow Antigen_Coating 1. Antigen Coating Blocking 2. Blocking Antigen_Coating->Blocking Primary_Ab 3. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 4. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Substrate_Addition 5. Chromogenic Substrate Addition Secondary_Ab->Substrate_Addition Color_Development 6. Color Development Substrate_Addition->Color_Development Stop_Reaction 7. Stop Reaction Color_Development->Stop_Reaction Read_Absorbance 8. Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Step-by-step workflow for an indirect ELISA using a chromogenic substrate.

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the desired antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Color Development:

    • Add 100 µL of the freshly prepared working substrate solution (from Protocol 1) to each well.

    • Incubate at room temperature in the dark for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction: Add 50 µL of stop solution (0.5 M H₂SO₄ or 1 M HCl) to each well to stop the enzymatic reaction. The color should change, and this change should be stable.

  • Reading the Results: Read the absorbance of each well on a microplate reader at the optimal wavelength (to be determined experimentally, likely in the range of 450-550 nm).

Data and Performance Characteristics

The performance of 2-Methylamino-4-aminophenol dihydrochloride as a chromogenic substrate should be validated for each specific application. Key parameters to evaluate include:

ParameterDescriptionTarget Performance
Optimal Wavelength (λmax) The wavelength at which the colored product exhibits maximum absorbance.To be determined experimentally.
Linearity The concentration range over which the absorbance is directly proportional to the analyte concentration.R² > 0.99 for the standard curve.
Sensitivity (LOD) The lowest concentration of the analyte that can be reliably detected.Dependent on the specific assay.
Precision (CV%) The reproducibility of the assay, both within a single run (intra-assay) and between different runs (inter-assay).Intra-assay CV < 10%, Inter-assay CV < 15%.
Stability The stability of the prepared substrate solution and the final colored product over time.Substrate solution stable for at least 30 minutes; colored product stable for at least 60 minutes after stopping.

Troubleshooting and Expert Insights

  • High Background: This can be caused by insufficient blocking, improper washing, or contamination of reagents. Ensure all steps are performed meticulously. The concentration of the HRP-conjugate may also need to be optimized.

  • No or Weak Signal: This could be due to inactive HRP, incorrect buffer pH, or degradation of the substrate or H₂O₂. Always prepare the working substrate solution fresh.

  • Inconsistent Results: Ensure accurate and consistent pipetting. Also, check for temperature variations across the microplate during incubation.

Safety and Handling

2-Methylamino-4-aminophenol dihydrochloride should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

2-Methylamino-4-aminophenol dihydrochloride presents a valuable addition to the toolkit of chromogenic substrates for peroxidase-based assays. Its unique chemical structure offers the potential for robust and sensitive detection. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to harness the capabilities of this novel compound in their experimental workflows. As with any new reagent, optimization for specific applications is crucial to achieve the best results.

References

There are no direct references for the use of 2-Methylamino-4-aminophenol dihydrochloride as a chromogenic substrate in the provided search results. The following references provide foundational knowledge on related compounds and techniques.

  • Oxidation of p-aminophenol: The electrochemical oxidation of p-aminophenol to quinoneimine is a well-documented reaction. This provides a basis for the proposed oxidation mechanism of 2-Methylamino-4-aminophenol.
  • Horseradish Peroxidase Substrates: Horseradish peroxidase (HRP) is known to oxidize a wide variety of chromogenic hydrogen donors in the presence of hydrogen peroxide.[1] This principle underpins the application of 2-Methylamino-4-aminophenol as a substrate for HRP.

  • Colorimetric Determination of p-aminophenol: A method for the colorimetric determination of p-aminophenol involves reaction with resorcinol to form an indophenol dye.[2][3] This highlights the potential for aminophenols to form colored compounds through various chemical reactions.

  • Enzymatic Oxidation of 2-Aminophenol: The enzymatic oxidation of 2-aminophenol to 2-amino-phenoxazine-3-one demonstrates a pathway for the formation of colored products from aminophenol derivatives.[4]

  • Synthesis of Aminophenol Derivatives: Various methods for the synthesis of aminophenol derivatives have been documented, which could be relevant for the preparation of 2-Methylamino-4-aminophenol if it is not commercially available.[5][6][7][8][9]

Sources

Application

Application Notes &amp; Protocols: Assessing the Impact of 2-Methylamino-4-aminophenol Dihydrochloride on Cellular Viability

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the effects of 2-Methylamino-4-aminophenol dihydrochloride on cell viability. This do...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the effects of 2-Methylamino-4-aminophenol dihydrochloride on cell viability. This document outlines the scientific rationale behind selecting an appropriate assay, provides detailed experimental protocols, and offers insights into data interpretation and troubleshooting.

Introduction: Understanding the Role of 2-Methylamino-4-aminophenol Dihydrochloride in Cell Viability Studies

2-Methylamino-4-aminophenol dihydrochloride belongs to the aminophenol class of compounds. Structure-activity relationship studies on related molecules, such as the retinoid derivative Fenretinide (4-HPR), have highlighted that the 4-aminophenol moiety is crucial for inducing anti-proliferative effects in cancer cells[1]. The parent compound, 4-aminophenol (PAP), is known to be nephrotoxic, causing cell death by depleting cellular glutathione and inhibiting mitochondrial respiration, which leads to a decrease in ATP levels[2]. Given this context, 2-Methylamino-4-aminophenol dihydrochloride is not typically used as a reagent to measure cell viability in the manner of tetrazolium salts (e.g., MTT, XTT). Instead, it is a compound whose own biological activity—its potential cytotoxicity or cytostatic effects—is the subject of investigation.

This guide, therefore, focuses on the methodologies required to quantify the impact of 2-Methylamino-4-aminophenol dihydrochloride on a population of cultured cells. We will detail the use of a standard, reliable colorimetric assay, the XTT assay, which measures the metabolic activity of viable cells.

The Principle of Cell Viability Assessment: The XTT Assay

Colorimetric assays are a mainstay for assessing cell viability due to their simplicity and suitability for high-throughput screening[3]. Among the most common are tetrazolium-based assays, which rely on the metabolic activity of living cells to convert a tetrazolium salt into a colored formazan product[3].

While the MTT assay is widely known, it has limitations, such as the formation of insoluble formazan crystals that require an additional solubilization step[4][5]. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay offers a significant advantage by producing a water-soluble formazan product, which streamlines the protocol and enhances reliability[3].

The core principle of the XTT assay is the reduction of the pale yellow XTT tetrazolium salt to a brightly colored, water-soluble formazan derivative. This reduction is carried out by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The intensity of the orange formazan color is directly proportional to the number of viable cells in the well. An electron-coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (PMS), is often included to enhance the efficiency of XTT reduction at the cell surface.

Why Choose XTT for Testing Phenolic Compounds?

Phenolic compounds can sometimes interfere with cell viability assays. For instance, some compounds can directly reduce MTT, leading to false-positive results (an apparent increase in viability) even in the absence of cells[6]. While no assay is entirely immune to interference, the XTT assay's chemistry and the use of an intermediate electron acceptor can sometimes mitigate such direct chemical reduction. It is, however, crucial to run a "no-cell" control with the test compound to check for any direct interaction with the XTT reagent.

Safety and Handling of 2-Methylamino-4-aminophenol Dihydrochloride

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-Methylamino-4-aminophenol dihydrochloride and related aminophenol compounds.

Known Hazards of Related Compounds (4-Aminophenol):

  • Acute Toxicity: Harmful if swallowed or inhaled[7][8][9][10].

  • Mutagenicity: Suspected of causing genetic defects[7][8][9][10].

  • Organ Toxicity: May cause damage to organs (kidney, blood) through prolonged or repeated exposure[8][9].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[8][9][10].

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols[11].

  • Waste Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for hazardous chemical waste.

  • Handling: Avoid dust formation. Wash hands thoroughly after handling[7][10].

Detailed Experimental Protocols

This section provides step-by-step protocols for preparing the necessary reagents and conducting the cell viability assay.

Materials and Reagents
  • 2-Methylamino-4-aminophenol dihydrochloride

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[12]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • XTT Cell Viability Assay Kit (containing XTT reagent and PMS electron coupling agent)

  • Sterile, cell culture-treated 96-well plates

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Protocol 1: Preparation of 2-Methylamino-4-aminophenol Dihydrochloride Stock Solution

The causality behind preparing a concentrated stock solution is to minimize the volume of solvent (like DMSO) added to the cell culture wells, as high concentrations of solvent can be toxic to cells.

  • Determine Stock Concentration: Decide on a high-concentration stock solution, for example, 100 mM. Perform the necessary molecular weight calculations for 2-Methylamino-4-aminophenol dihydrochloride.

  • Weighing: In a chemical fume hood, carefully weigh the required amount of the compound into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if necessary, though this may lead to loss of material.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Cell Seeding and Treatment

The goal of this protocol is to create a uniform monolayer of cells in a 96-well plate, ready for treatment with the test compound.

  • Cell Preparation: Culture cells until they reach approximately 80-90% confluency. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter. A trypan blue exclusion test can be used to determine initial viability[5].

  • Seeding: Dilute the cell suspension to the desired seeding density in complete medium. The optimal seeding density depends on the cell line's growth rate and must be determined empirically (see table below for suggestions).

  • Plate Seeding: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells as they are prone to evaporation (the "edge effect"); fill them with 100 µL of sterile PBS instead.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume logarithmic growth.

  • Preparation of Treatment Dilutions: On the day of treatment, thaw an aliquot of the compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you might prepare 2X working solutions (e.g., 200 µM, 100 µM, 50 µM, etc.) in medium.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the freshly prepared treatment dilutions to the appropriate wells. Be sure to include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is critical to ensure that the solvent itself is not causing cytotoxicity.

    • Untreated Control (Positive Viability): Cells treated with fresh medium only. This represents 100% cell viability.

    • No-Cell Control (Blank): Wells containing medium and the highest concentration of the test compound, but no cells. This is essential to check for direct chemical reduction of the XTT reagent.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 3: XTT Assay and Data Acquisition

This protocol details the final steps of adding the assay reagent and measuring the colorimetric output.

  • Reagent Preparation: Shortly before the end of the treatment incubation, prepare the XTT/PMS solution according to the manufacturer's instructions. This typically involves mixing the PMS electron coupling agent with the XTT reagent. This solution is light-sensitive and should be used promptly.

  • Add XTT Reagent: Add 50 µL of the prepared XTT/PMS solution to each well of the 96-well plate (including control wells).

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in the 5% CO₂ incubator. The incubation time should be optimized for your specific cell line to produce a strong signal in the untreated control wells without reaching saturation.

  • Absorbance Reading: After incubation, gently shake the plate to ensure the color is uniform. Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm. A reference wavelength of 650 nm is often used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control (blank) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative Data Summary
ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 20,000 cells/wellMust be optimized. Cells should be in the logarithmic growth phase at the time of assay and not be over-confluent.
Compound Concentration Range 0.1 µM - 100 µM (example)A wide range is needed to establish a full dose-response curve and accurately determine the IC₅₀.
DMSO Final Concentration < 0.5% (v/v)High concentrations of DMSO are cytotoxic. The vehicle control must match the highest DMSO concentration used.
Treatment Duration 24 - 72 hoursDepends on the expected mechanism of action (e.g., acute toxicity vs. anti-proliferative effects).
XTT Incubation Time 2 - 4 hoursShould be long enough for color development but short enough to avoid signal saturation or toxicity from the reagent itself.
Absorbance Wavelength 450 - 500 nmThis is the peak absorbance for the XTT-formazan product.
Reference Wavelength 630 - 690 nmUsed to correct for non-specific background absorbance from plate imperfections or fingerprints.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prep_compound Prepare serial dilutions of 2-Methylamino-4-aminophenol dihydrochloride treat Add compound dilutions to cells prep_compound->treat incubate2 Incubate for desired exposure time (24-72h) treat->incubate2 add_xtt Add XTT/PMS reagent to each well incubate3 Incubate 2-4h (37°C, 5% CO2) add_xtt->incubate3 read Read absorbance at 450 nm incubate3->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for assessing compound-induced cytotoxicity.

Mechanism of XTT Reduction

G cluster_cell Viable Cell cluster_medium Extracellular Medium mito Mitochondrial Dehydrogenases nadp NAD(P)+ mito->nadp xtt XTT (Yellow) mito->xtt e- nad NAD(P)H nad->mito e- formazan Formazan (Orange) xtt->formazan Reduction

Caption: Biochemical principle of the XTT cell viability assay.

References

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A, 55(5), 329–342. [Link]

  • BenchSci. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • Fowler, L. M., Moore, R. B., & Lock, E. A. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & Experimental Toxicology, 12(5), 451–459. [Link]

  • Lee, H. Y., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PLoS ONE, 18(4), e0284488. [Link]

  • Ferreira, A. P., et al. (2020). MTT cell viability assay for ethanolic extract of polyphenols,... ResearchGate. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2022). Drug toxicity assessment: cell proliferation versus cell death. Cell Death Discovery, 8(1), 442. [Link]

  • Dirks, W. G., & Drexler, H. G. (2013). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal, 49(9), 729-740. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Valentovic, M. A., et al. (2015). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Chemico-Biological Interactions, 225, 1-8. [Link]

  • ResearchGate. (n.d.). Effect of phenolic compounds on cell viability/proliferation. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. [Link]

  • Czerwińska, M. E., et al. (2021). Phytochemical Screening, Phenolic Compounds and Antioxidant Activity of Biomass from Lychnis flos-cuculi L. In Vitro Cultures and Intact Plants. Molecules, 26(11), 3169. [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols and Notes. Retrieved from [Link]

  • ResearchGate. (2021, December 17). MTT alternative for checking cell viability?. Retrieved from [Link]

  • protocols.io. (2025, November 21). Preparation of chemically competent cells using modified Hanahan method. Retrieved from [Link]

  • Rankin, G. O., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 225, 1-8. [Link]

  • Coligan, J. E., et al. (2006). Basic Cell Culture Protocols. Humana Press.
  • ibi. (n.d.). 100790 - 4-Aminophenol - Safety Data Sheet. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methylamino-4-aminophenol Dihydrochloride Labeling Efficiency

Current Status: Operational Topic: Oxidative Coupling & Protein Haptenization Protocols Audience: Drug Development (Dermatology/Immunotoxicology), Analytical Chemists Core Concept: The Mechanism of Labeling To troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Oxidative Coupling & Protein Haptenization Protocols Audience: Drug Development (Dermatology/Immunotoxicology), Analytical Chemists

Core Concept: The Mechanism of Labeling

To troubleshoot "labeling efficiency" with 2-Methylamino-4-aminophenol dihydrochloride (2-MAP) , you must first master the underlying chemistry. Unlike standard NHS-ester labeling which relies on simple nucleophilic attack, 2-MAP labeling is a redox-dependent oxidative coupling reaction .

In drug development and toxicology, this molecule is frequently used to model haptenization (binding to skin proteins) or as a chromogenic coupler in enzymatic assays.

The Reaction Pathway

The "label" is not the static molecule; it is the reactive intermediate generated in situ.

  • Activation: The stable dihydrochloride salt is neutralized and oxidized (enzymatically or chemically) to form a reactive quinoneimine intermediate.

  • Coupling (The "Labeling" Event): This electrophilic intermediate attacks nucleophilic residues (Cysteine-SH, Lysine-NH2, or Histidine) on the target protein or a secondary coupler.

  • Stabilization: The covalent bond forms, creating a permanent "label" (adduct) or a colored chromophore.

Critical Failure Point: If the oxidation is too slow, the molecule hydrolyzes. If too fast (or uncontrolled), it self-polymerizes (Bandrowski’s base formation), leading to high background and low specific labeling.

Troubleshooting Guides (Symptom-Based)

Scenario A: "My reaction mixture turns dark brown/black immediately, but labeling yield is <5%."

Diagnosis: Uncontrolled Auto-Oxidation (The "Runaway" Reaction). You are likely generating the quinoneimine species faster than it can couple to your target, leading to self-polymerization (melanin-like byproducts).

Potential CauseVerification StepCorrective Action
pH > 10.0 Check buffer pH after adding the 2-MAP salt.Lower pH to 7.5–9.0. While alkaline pH drives coupling, >10 promotes rapid auto-oxidation. Use a Carbonate/Bicarbonate or Phosphate buffer.
Metal Contamination Are you using standard water?Add 1 mM EDTA. Trace transition metals (Cu²⁺, Fe³⁺) catalyze auto-oxidation of aminophenols.
Oxidant Excess Check stoichiometry.Titrate the Oxidant. If using H₂O₂ or Periodate, do not exceed 1.1–1.5 molar equivalents relative to 2-MAP.
Scenario B: "The reaction solution remains clear/pale, but no labeling is detected on the protein."

Diagnosis: Failure of Activation (The "Dormant" Reagent). The dihydrochloride salt is highly acidic. If not neutralized, the amine remains protonated (unreactive), and the oxidation potential is too high for the reaction to proceed.

Potential CauseVerification StepCorrective Action
Acidic Crash Measure pH after dissolving 2-MAP.Buffer Capacity Check. 2-MAP·2HCl releases 2 equivalents of acid. A weak buffer (e.g., 10mM PBS) will crash to pH 4. Increase buffer strength to 100mM .
Old Oxidant Test oxidant activity.Fresh Preparation. H₂O₂ degrades rapidly. Sodium Periodate is light-sensitive. Prepare fresh immediately before use.
Thiol Interference Is DTT or Mercaptoethanol present?Remove Reducing Agents. Reducing agents will immediately quench the reactive quinoneimine intermediate back to the starting material.

Optimized Protocol: Protein Haptenization Labeling

Objective: Maximize covalent binding of 2-MAP to Bovine Serum Albumin (BSA) or Keratin.

Reagents
  • Label: 2-Methylamino-4-aminophenol dihydrochloride (Freshly prepared in water).

  • Target: BSA (10 mg/mL in 100mM Sodium Phosphate, pH 8.5).

  • Oxidant: Hydrogen Peroxide (3%) or Potassium Ferricyanide (mild alternative).

  • Quench: Sodium Metabisulfite (1M).

Step-by-Step Workflow
  • Buffer Equilibration: Dilute Target Protein to 2 mg/mL in 100mM Sodium Phosphate (pH 8.5) . Note: High ionic strength prevents non-specific electrostatic sticking.[1]

  • Reagent Addition: Add 2-MAP (10-fold molar excess over protein).

    • Critical: The pH will drop. Readjust to 8.5 using dilute NaOH if necessary.

  • Initiation: Add Oxidant (1:1 molar ratio to 2-MAP).

    • Technique: Add dropwise while vortexing to prevent local concentration hotspots.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

    • Visual Check: Solution should turn a distinct red/purple (formation of intermediate), then darken slowly.

  • Quenching: Add Sodium Metabisulfite (10-fold excess over oxidant) to stop the reaction.

  • Purification: Desalt immediately using a Zeba Spin Column or Dialysis to remove unreacted polymerized byproducts.

Visualization: The Logic of Optimization

The following diagrams illustrate the reaction mechanism and the troubleshooting decision tree.

Diagram 1: The Oxidative Labeling Pathway

Caption: The critical path from stable salt to covalent protein adduct. Success depends on maintaining the "Reactive Window."

LabelingPathway Start 2-MAP (Dihydrochloride Salt) Step1 Neutralization (pH 8.5) Start->Step1 Dissolve Intermediate Quinoneimine (Reactive Electrophile) Step1->Intermediate Oxidation (H2O2/Enzyme) PathSuccess Protein Adduct (Successful Labeling) Intermediate->PathSuccess Nucleophilic Attack (Cys/Lys/His) PathFail1 Hydrolysis (No Label) Intermediate->PathFail1 Slow Reaction (Low pH) PathFail2 Self-Polymerization (Bandrowski's Base) Intermediate->PathFail2 Fast Reaction (High pH/Excess Oxidant)

Diagram 2: Troubleshooting Decision Matrix

Caption: Diagnostic flow for resolving low labeling efficiency based on visual cues.

Troubleshooting Start Problem: Low Labeling Efficiency CheckColor Observe Reaction Color Start->CheckColor Dark Dark/Black Precipitate CheckColor->Dark Rapid darkening Clear Clear/Pale Solution CheckColor->Clear No color change Action1 Reduce pH to <9.0 Reduce Oxidant Conc. Dark->Action1 Action2 Check Buffer Strength (Neutralize HCl salt) Clear->Action2 pH is acidic Action3 Remove Reducing Agents (DTT/BME) Clear->Action3 pH is basic

Frequently Asked Questions (FAQs)

Q: Can I use this reagent for fluorescent labeling? A: Not directly. 2-MAP is generally non-fluorescent. However, its oxidative coupling products (indo dyes) can be fluorescent under specific conditions, but they are prone to photobleaching. For robust fluorescence, use 2-MAP as a linker to attach a fluorophore, or switch to a rhodamine-based derivative.

Q: My HPLC analysis shows a split peak for the reagent. Is it degraded? A: Not necessarily. 2-MAP is an amphoteric molecule with multiple pKa values (amine and phenol groups).

  • Solution: Ensure your HPLC mobile phase is buffered. Use 0.1% Formic Acid (for low pH stability) or an ion-pairing agent (like sodium octanesulfonate) if retaining on C18. Run the column at 25°C to prevent on-column oxidation.

Q: Why is the dihydrochloride salt preferred over the free base? A: The free base of 2-Methylamino-4-aminophenol oxidizes extremely rapidly in air, rendering it useless for reproducible quantification. The dihydrochloride salt "locks" the amines, preventing oxidation until you deliberately neutralize it in your buffer. Always store the salt under argon/nitrogen at -20°C.

References

  • Mechanisms of Oxidative Coupling: Nishinaga, A., et al. "Model studies on the mechanism of oxidative coupling of phenols."[2] Journal of Organic Chemistry.

  • Hapten-Protein Binding & Immunotoxicology: Chipinda, I., et al. "Haptenation: Chemical Reactivity and Protein Binding." Journal of Allergy.

  • Analytical Stability of Aminophenols: Al-Luhaiby, R. "Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling." ResearchGate.

  • HPLC Methodologies: Sielc Technologies. "HPLC Method for Analysis of 4-Aminophenol and derivatives."

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 2-Methylamino-4-aminophenol Dihydrochloride Solutions

Welcome to the technical support center for handling 2-Methylamino-4-aminophenol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Methylamino-4-aminophenol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Given its inherent reactivity, ensuring the stability of its solutions is paramount for reproducible and accurate results. This document provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to mitigate these issues.

Section 1: Understanding the Degradation of 2-Methylamino-4-aminophenol Dihydrochloride

The primary challenge in working with 2-Methylamino-4-aminophenol dihydrochloride, like many aminophenol derivatives, is its high susceptibility to oxidative degradation.[1] This process is often visually apparent as a rapid color change in solutions, typically from colorless or light-colored to yellow, brown, or purple. This discoloration indicates the formation of oxidized species, primarily quinone-imines, which can further polymerize into complex colored products. The presence of these degradation products can interfere with experimental assays, alter the compound's biological activity, and lead to inconsistent results.

Several key environmental factors act as catalysts for this degradation cascade. Understanding these factors is the first step toward effective prevention.

FAQ: Why is my freshly prepared solution of 2-Methylamino-4-aminophenol dihydrochloride turning dark so quickly?

Answer: This rapid color change is a classic sign of oxidation. The core structure of 2-Methylamino-4-aminophenol contains both a phenolic hydroxyl group and two amino groups, which are highly susceptible to oxidation, especially in solution.[1][2] This process is significantly accelerated by one or more of the factors illustrated below. The dihydrochloride salt form does provide enhanced stability compared to the free base, but careful handling in solution is still critical.[3]

DegradationFactors Degradation Oxidative Degradation Oxygen Atmospheric & Dissolved Oxygen Oxygen->Degradation Primary Oxidant High_pH High pH (Neutral/Alkaline) High_pH->Degradation Deprotonates Phenol Light UV/Visible Light Light->Degradation Provides Activation Energy Metal_Ions Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Ions->Degradation Catalyzes Reaction Heat Elevated Temperature Heat->Degradation Increases Reaction Rate

Caption: Key environmental factors that accelerate the oxidative degradation of 2-Methylamino-4-aminophenol dihydrochloride.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the handling of this compound.

QuestionAnswer
What are the ideal storage conditions for the solid powder? The solid should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent gradual oxidation.[5][6]
What is the optimal pH for solutions to ensure maximum stability? Solutions are most stable under acidic conditions (pH 3-5). The dihydrochloride salt naturally produces a weakly acidic solution. Avoid neutral or alkaline (pH > 6) conditions, as they dramatically accelerate decomposition.[7][8]
My solid reagent has discolored in the bottle. Can I still use it? Discoloration of the solid indicates significant degradation. It is strongly advised to discard the bottle and use a fresh supply of the reagent to ensure the purity and integrity of your experiments.[9]
Can I use a solution that has already changed color for my experiment? No. A colored solution contains unknown quantities of various oxidation products. Using it will introduce significant variability and artifacts, rendering your results unreliable. Always prepare fresh solutions for each experiment.
How long can I store a prepared stock solution? This is highly dependent on the preparation and storage methods. A properly prepared, stabilized stock solution stored under ideal conditions (see Protocol 4.2) may be stable for several days at 2-8°C. However, for maximum reproducibility, preparing the solution fresh on the day of use is the best practice.

Section 3: Troubleshooting Guide

This guide addresses specific problems, their probable causes, and actionable solutions to get your experiment back on track.

ProblemProbable Cause(s)Recommended Solution(s)
Solution turns dark immediately upon dissolving the powder. 1. Dissolved Oxygen in Solvent: Standard laboratory solvents are saturated with atmospheric oxygen. 2. High Solvent pH: Using a neutral or unbuffered aqueous solvent. 3. Metal Ion Contamination: Trace metals from glassware or solvent impurities are catalyzing the oxidation.[9]1. Deoxygenate the Solvent: Before use, sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes. 2. Use an Acidic Buffer: Prepare the solution in a pre-deoxygenated acidic buffer (e.g., citrate or acetate buffer, pH 4). 3. Use High-Purity Materials: Use HPLC-grade or equivalent solvents and acid-wash all glassware.
Solution is initially clear but discolors during the experiment. 1. Air Exposure: The experiment is being conducted in an open-air environment. 2. Light Exposure: The solution is exposed to ambient or direct light for an extended period.[9] 3. Temperature Increase: The experimental conditions involve elevated temperatures.[9]1. Maintain Inert Atmosphere: If possible, perform critical steps in a glove box or blanket the solution with an inert gas. 2. Protect from Light: Use amber-colored reaction vessels or wrap clear vessels in aluminum foil. 3. Control Temperature: Use a water bath or cooling block to maintain a low and stable temperature.
Inconsistent results are observed between different experimental runs. 1. Variable Solution Age/Quality: Using solutions prepared at different times or under slightly different conditions. 2. Degradation during Analysis: The compound is degrading in the mobile phase or on the column during analytical procedures like HPLC.1. Standardize Preparation: Implement a strict Standard Operating Procedure (SOP) for solution preparation (see Protocol 4.1) and always use freshly prepared solutions. 2. Stabilize Analytical Solvents: Add an antioxidant like ascorbic acid to the HPLC mobile phase to protect the analyte during analysis.[9]

Section 4: Protocols for Maximizing Stability

Adhering to a rigorous preparation and storage protocol is the most effective way to ensure the integrity of your 2-Methylamino-4-aminophenol dihydrochloride solutions.

Experimental Protocol 4.1: Preparation of a Stabilized Stock Solution

This protocol integrates multiple stabilization techniques to create a robust working solution.

Materials:

  • 2-Methylamino-4-aminophenol dihydrochloride powder

  • High-purity, deionized water or appropriate buffer (e.g., 50 mM citrate buffer)

  • Sodium Metabisulfite or L-Ascorbic Acid (Antioxidant)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Inert gas source (Nitrogen or Argon) with sparging tube

  • Acid-washed amber glass volumetric flask

  • Sterile syringe filter (0.22 µm, PTFE)

Methodology:

  • Solvent Deoxygenation: Place the desired volume of water or buffer into the volumetric flask. Sparge the solvent with a gentle stream of inert gas for at least 20-30 minutes to remove dissolved oxygen.

  • pH Pre-adjustment: Measure the pH of the deoxygenated solvent. If necessary, adjust to pH 4.0 ± 0.5 using dilute HCl. An acidic environment is critical for stability.[8][10]

  • Antioxidant Addition: Add an antioxidant to the deoxygenated, acidified solvent. A common and effective choice is sodium metabisulfite (final concentration 0.1-0.5 mg/mL). Sodium bisulfite is a known antioxidant for aminophenol solutions.[11] Alternatively, L-ascorbic acid can be used.[9] Gently swirl to dissolve while maintaining a gentle stream of inert gas over the liquid surface.

  • Dissolving the Compound: Weigh the required amount of 2-Methylamino-4-aminophenol dihydrochloride powder and add it to the prepared solvent. Immediately cap and mix gently until fully dissolved. Avoid vigorous shaking, which can reintroduce oxygen.

  • Final Steps: Once dissolved, remove the inert gas line and immediately cap the flask tightly. For applications requiring sterile solutions, filter the solution using a syringe filter into a sterile, amber storage vial.

Workflow start Start: Select Solvent (e.g., DI Water, Citrate Buffer) deoxygenate 1. Deoxygenate Solvent (Sparge with N₂/Ar for 20-30 min) start->deoxygenate adjust_ph 2. Adjust pH to 4.0 ± 0.5 deoxygenate->adjust_ph add_antioxidant 3. Add Antioxidant (e.g., Sodium Metabisulfite) adjust_ph->add_antioxidant dissolve 4. Dissolve 2-Methylamino-4-aminophenol dihydrochloride add_antioxidant->dissolve store 5. Filter (optional) and Transfer to Amber Vial dissolve->store end_node End: Store Properly store->end_node

Caption: Recommended workflow for preparing stabilized solutions of 2-Methylamino-4-aminophenol dihydrochloride.

Protocol 4.2: Recommended Storage Procedures

Proper storage is as crucial as the preparation itself.

  • Aliquoting: Divide the stock solution into single-use aliquots in small, amber glass vials. This minimizes the exposure of the entire stock to air and temperature changes during each use.

  • Inert Headspace: Before sealing each aliquot, flush the headspace of the vial with inert gas for 5-10 seconds to displace any oxygen.

  • Sealing: Use vials with high-quality, PTFE-lined screw caps to ensure an airtight seal.

  • Temperature: For short-term storage (1-3 days), store at 2-8°C. For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store them at ≤ -70°C. Avoid slow freezing and repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and storage conditions.

Section 5: Summary of Stabilization Strategies

The following table summarizes the impact of various conditions on solution stability, providing a quick reference for experimental design.

ParameterStandard ConditionsOptimized (Stabilized) Conditions Rationale for Optimization
Solvent Tap DI water, neutral pHDeoxygenated, buffered water (pH 4)Removes primary oxidant (O₂) and maintains a protonated, less reactive state for the amine groups.[8][9]
Additives None0.1 - 0.5 mg/mL Sodium Metabisulfite or L-Ascorbic AcidActs as a sacrificial reductant, protecting the primary compound from oxidation.[9][11][12]
Atmosphere Ambient AirInert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key driver of degradation.[5]
Light Ambient Lab LightingAmber Vials / Protection from LightPrevents light-induced photo-oxidation reactions.[5][9]
Temperature Room Temperature2-8°C (Short-term) or ≤ -70°C (Long-term)Lowers the kinetic rate of all chemical degradation reactions.[9]
Estimated Stability Minutes to HoursDays to Weeks (Condition Dependent)The combination of these strategies synergistically extends the useful lifetime of the solution.

References

  • 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride - Smolecule. (2024). Smolecule.
  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. Journal of Basic Microbiology, 54(10), 1079-1085.
  • Arora, P. K. (2015). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Environmental Science and Pollution Research, 22(1), 763-768.
  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Journal of Chemistry, 2013, 679061.
  • Le, T. N., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 359, 129924.
  • Doron, S., et al. (2023). 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA.
  • Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution.
  • Sogawa, C., et al. (2018). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Toxicology, 36(2), 323-333.
  • Benigni, J. D. (1984). U.S. Patent No. 4,440,954. U.S.
  • 4-Aminophenol. (n.d.). In Wikipedia. Retrieved February 7, 2026.
  • Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333.
  • Valentovic, M. A., et al. (2001). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology Letters, 120(1-3), 125-133.
  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds. (n.d.). BenchChem.
  • 4-Aminophenol Hydrochloride, 98% (UV-Vis)
  • SAFETY DATA SHEET - 2-Methyl-4-aminophenol. (2025). Sigma-Aldrich.
  • Aminophenols | Request PDF. (n.d.).
  • 4-AMINOPHENOL Safety D
  • Safety Data Sheet: 2-Aminophenol. (n.d.). Carl ROTH.

Sources

Troubleshooting

Reducing background signal in assays using 2-Methylamino-4-aminophenol dihydrochloride

Active Agent: 2-Methylamino-4-aminophenol Dihydrochloride (Metol-like Reducer)[1] Executive Summary: The Mechanism of Action 2-Methylamino-4-aminophenol dihydrochloride serves as the reducing agent in silver enhancement...

Author: BenchChem Technical Support Team. Date: February 2026

Active Agent: 2-Methylamino-4-aminophenol Dihydrochloride (Metol-like Reducer)[1]

Executive Summary: The Mechanism of Action

2-Methylamino-4-aminophenol dihydrochloride serves as the reducing agent in silver enhancement (metallographic) assays.[1] In these applications, it drives the reduction of silver ions (


) to metallic silver (

).[2][3][4]
  • Signal (Desired): The reaction is catalyzed by a specific nucleating agent—typically Gold Nanoparticles (AuNPs) attached to an antibody or Horseradish Peroxidase (HRP) products. The reducing agent donates electrons preferentially at these catalytic sites, building a visible silver "shell" around the target.[2]

  • Background (Undesired): Background occurs when the reducing agent triggers autonucleation —the spontaneous reduction of silver ions in solution or on non-specific surface sites without the catalyst.

This guide provides advanced troubleshooting to maximize the kinetic gap between specific catalytic reduction and non-specific autonucleation.

Visualizing the Problem: Reaction Kinetics

The following diagram illustrates the competition between specific signal generation and background noise.

SilverReductionMechanism Ag_Ion Silver Ions (Ag+) (Substrate) Specific_Rxn Catalytic Reduction (Fast Kinetics) Ag_Ion->Specific_Rxn Auto_Rxn Autonucleation (Slow Kinetics) Ag_Ion->Auto_Rxn Reducer 2-Methylamino-4-aminophenol (Reducing Agent) Reducer->Specific_Rxn Reducer->Auto_Rxn GoldNP Gold Nanoparticle (Specific Target) GoldNP->Specific_Rxn Catalyzes Dust Dust/Impurity (Contaminant) Dust->Auto_Rxn Nucleates Signal Silver Shell (Ag0) VISIBLE SIGNAL Specific_Rxn->Signal Background Random Precipitate BACKGROUND NOISE Auto_Rxn->Background

Figure 1: Kinetic competition between catalytic signal amplification and spontaneous background autonucleation.[1]

Critical Reagent Handling (The Pre-Analytical Phase)

The stability of 2-Methylamino-4-aminophenol dihydrochloride is the single most common source of assay failure.[1] It is highly susceptible to oxidation, which creates "seeds" for background precipitation.[1]

ParameterSpecificationWhy it matters (Causality)
Appearance White to off-white crystalline powder.[1]Pink/Brown indicates oxidation.[1][5] Oxidized products act as autosensitizers, causing immediate black background upon mixing.[1]
Solvent Ultrapure Water (18.2 MΩ[1]·cm).Chloride ions in tap/standard distilled water react with

to form AgCl precipitates (milky haze).[1]
Light Protect from direct light.[1]Photons can reduce silver ions independently of the chemical reducer, increasing "fogging."
Storage Desiccated at 4°C (solid); Freshly made (solution).Hygroscopic nature attracts moisture, accelerating hydrolysis and oxidation.[1]

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: The "Black Blot" (High Uniform Background)

The entire membrane or slide turns grey/black within seconds of adding the developer.

Root Cause Analysis:

  • Oxidized Reducer: The 2-Methylamino-4-aminophenol solution was likely pink or brown before use.[1]

  • Inadequate Blocking: The surface has non-specific binding sites that trap silver ions.

  • Chloride Contamination: Use of PBS (Phosphate Buffered Saline) immediately prior to development.[1]

Corrective Protocol:

  • Check Reagent Color: If the reducing agent solution is not clear/colorless, discard it.

  • The "Water Gap": You MUST wash with ultrapure water for 3x 5 minutes before adding the silver enhancement reagent. This removes Chloride (

    
    ) and Phosphate ions which precipitate silver.[1]
    
  • Switch Buffer: Use Tris-Nitrate or Citrate buffers for the wash steps preceding silver enhancement. Avoid halides.[1]

Scenario B: The "Peppered" Background

Discrete, dark specks appear randomly across the background, looking like ground pepper.

Root Cause Analysis:

  • Micro-Nucleation: Dust or dirty glassware provided nucleation sites.[1]

  • Over-Development: The reaction was allowed to proceed past the "kinetic window" (see Figure 1).

  • Old Gold Conjugate: Aggregated gold nanoparticles sticking non-specifically.[1]

Corrective Protocol:

  • Filtration: Filter the 2-Methylamino-4-aminophenol solution through a 0.2 µm filter immediately before mixing with the silver source.

  • Plasticware: Use clean plastic containers. Glass often has microscopic scratches or silicate ions that nucleate silver.[1]

  • Development Timer: Stop the reaction before the background appears. Perform a time-course pilot (2, 4, 6, 8 minutes) to find the optimal signal-to-noise ratio.

Scenario C: Low Signal / Slow Development

Background is low, but the specific signal is weak or takes >20 minutes to appear.

Root Cause Analysis:

  • Low pH: 2-Methylamino-4-aminophenol activity is pH-dependent.[1] If the solution is too acidic (< pH 3.5), reduction power drops.

  • Cold Reagents: Reaction kinetics slow significantly at lower temperatures.[1]

  • Inhibitors: Presence of azides (often used as preservatives) which inhibit peroxidase/metal reduction.[1]

Corrective Protocol:

  • Temperature Control: Equilibrate all reagents to 20–25°C (Room Temperature) before mixing.

  • Check pH: Ensure the developer mix is buffered to approx pH 9-10 (depending on the specific silver salt used) or use a moderator like citrate to maintain pH ~4-6 if using a slow-release formulation.[1] Note: Metol is often used in slightly acidic to neutral conditions for slow, controlled physical development.[1]

Optimized Workflow Protocol

This protocol minimizes background by controlling the ionic environment and reaction kinetics.

Reagents:

  • Solution A (Reducer): 0.2% 2-Methylamino-4-aminophenol dihydrochloride in Citrate Buffer (pH 3.8).[1]

  • Solution B (Silver): 0.2% Silver Lactate (or Nitrate) in water.[1]

  • Stop Solution: 1% Acetic Acid or Sodium Thiosulfate (Fixer).[1]

Step-by-Step:

  • Incubation: Incubate sample with Gold-labeled antibody.

  • The Critical Wash:

    • Wash 3x 5 min with PBS-free buffer (e.g., 0.1M Sodium Citrate or ultrapure water).[1]

    • Why? Removes

      
       ions that cause silver precipitation.[1]
      
  • Preparation (Dark Room/Subdued Light):

    • Dissolve 2-Methylamino-4-aminophenol dihydrochloride.[1] Check for clarity.

    • Mix Solution A and Solution B at 1:1 ratio immediately before use.

  • Development:

    • Add mixture to sample.

    • Incubate 5–15 minutes. Monitor visually.

    • Tip: If solution turns brown/cloudy in the tray, the background is precipitating. Stop immediately.

  • Stop:

    • Discard developer.[1]

    • Rinse rapidly with Ultrapure water.[1]

    • Incubate in Stop Solution (Sodium Thiosulfate) for 2 minutes to strip unreduced silver ions.[1]

FAQ: Advanced Technical Support

Q: Can I use Sodium Ascorbate instead of 2-Methylamino-4-aminophenol? A: Yes, ascorbate is less toxic but has different kinetics.[1] 2-Methylamino-4-aminophenol provides a more "physical" development with finer grain size, making it superior for Electron Microscopy (EM) or high-resolution light microscopy.[1] Ascorbate is faster but grainier.[1]

Q: My solution turns brown immediately upon mixing. Why? A: This is auto-oxidation.[1] It is likely caused by high pH or metal ion contamination in your water.[1] Ensure your glassware is acid-washed (10% HCl) and rinsed with 18.2 MΩ water.[1] If using a commercial kit, the reducing agent may have expired.

Q: How do I dispose of the waste? A: The waste contains silver and aminophenols. Do not pour down the drain. Collect in a container marked "Silver/Photographic Waste" for hazardous disposal.[1]

References

  • BenchChem. (2025).[1][2][3] Metol: A Technical Guide to its Laboratory Applications. Retrieved from [1]

  • Nanoprobes. (n.d.). HQ SILVER™ Enhancement System Instructions. Retrieved from

  • Aurion. (n.d.).[1] Silver Enhancement: How to control background in a nutshell. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Modification in Silver Staining Procedure for Enhanced Protein Staining. PMC8212345.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] 4-Aminophenol hydrochloride Compound Summary. Retrieved from [1]

Sources

Optimization

Technical Support Center: Purification of 2-Methylamino-4-aminophenol Dihydrochloride (MAMD) Labeled Proteins

Welcome to the technical support center for the purification of proteins labeled with 2-Methylamino-4-aminophenol dihydrochloride (MAMD). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of proteins labeled with 2-Methylamino-4-aminophenol dihydrochloride (MAMD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to MAMD Labeling and Purification Challenges

2-Methylamino-4-aminophenol dihydrochloride (MAMD) is a small molecule labeling reagent used to introduce a reactive aminophenol moiety onto proteins. This label can be used for a variety of downstream applications, including serving as a target for secondary labeling or for studying the impact of the modification on protein function. The purification of MAMD-labeled proteins is a critical step to ensure that subsequent experiments are performed with a homogenous population of correctly modified proteins, free from unreacted label and unlabeled protein.

The primary challenges in purifying MAMD-labeled proteins stem from the introduction of a new chemical entity onto the protein surface. This modification can alter the protein's physicochemical properties, such as its isoelectric point (pI), hydrophobicity, and overall stability. Consequently, a purification strategy developed for the unlabeled protein may not be optimal for the MAMD-labeled conjugate.

This guide will walk you through a systematic approach to developing a robust purification workflow, troubleshooting common issues, and ensuring the quality of your final MAMD-labeled protein.

Section 1: Pre-Purification Considerations

Before embarking on the purification process, it is crucial to consider the labeling reaction itself. Incomplete or inefficient labeling will complicate the purification process, making it difficult to separate the labeled protein from its unlabeled counterpart.

FAQ 1: How can I assess the efficiency of my MAMD labeling reaction before purification?

Answer: Assessing the labeling efficiency upfront can save significant time and resources. Several methods can be employed:

  • Mass Spectrometry (MS): This is the most direct method to confirm labeling. By comparing the molecular weight of the labeled protein to the unlabeled protein, you can determine the number of MAMD molecules incorporated. High-resolution mass spectrometry can provide detailed information on the distribution of labeled species.[1][2][3][4]

  • UV-Vis Spectroscopy: If MAMD possesses a distinct absorbance spectrum from the protein, you can estimate the degree of labeling. This requires accurate extinction coefficients for both the protein and the label at specific wavelengths.

  • High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase or ion-exchange chromatography can often resolve labeled from unlabeled protein, allowing for a ratiometric estimation of labeling efficiency.

Troubleshooting Pre-Purification Issues
Problem Potential Cause Suggested Solution
Low Labeling Efficiency Suboptimal reaction conditions (pH, temperature, time).Optimize the labeling protocol. The amino groups of MAMD will have a specific pKa, and the reaction should be carried out at a pH that facilitates the desired reaction with the target amino acid residues on the protein.
Inactive MAMD reagent.Use a fresh batch of MAMD. Ensure proper storage conditions to prevent degradation.
Inaccessible target residues on the protein.Consider partial denaturation of the protein to expose more labeling sites, if compatible with downstream applications.
Protein Precipitation during Labeling MAMD-induced aggregation.Optimize the labeling buffer with additives such as non-ionic detergents (e.g., Tween-20) or glycerol to enhance protein stability. Perform the reaction at a lower temperature.
Incorrect buffer pH leading to protein instability.Ensure the labeling buffer pH is within the stable range for your protein of interest.[5][6]

Section 2: Purification Strategies for MAMD-Labeled Proteins

A multi-step, orthogonal purification strategy is often necessary to achieve high purity of MAMD-labeled proteins.[7][8] This involves using a combination of chromatography techniques that separate proteins based on different properties.

Workflow for Purification of MAMD-Labeled Proteins

PurificationWorkflow cluster_0 Step 1: Removal of Excess MAMD cluster_1 Step 2: Separation of Labeled vs. Unlabeled Protein cluster_2 Step 3: Polishing and Aggregate Removal SizeExclusion Size-Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration IonExchange Ion-Exchange Chromatography (IEX) SizeExclusion->IonExchange Orthogonal Separation HIC Hydrophobic Interaction Chromatography (HIC) SizeExclusion->HIC Orthogonal Separation IonExchange->HIC Alternative/Additional Step FinalSEC Size-Exclusion Chromatography (SEC) IonExchange->FinalSEC HIC->FinalSEC PureProtein Pure MAMD-Labeled Protein FinalSEC->PureProtein LabelingReaction MAMD Labeling Reaction Mixture LabelingReaction->SizeExclusion

Caption: A typical orthogonal purification workflow for MAMD-labeled proteins.

Step 1: Removal of Excess MAMD

The first crucial step is to remove the unreacted, free MAMD from the labeling reaction mixture. This is essential for accurate protein quantification and to prevent interference in downstream applications.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[9][10] The larger protein-MAMD conjugate will elute before the smaller, free MAMD. This is a gentle and effective method for initial cleanup.[11][12]

  • Dialysis/Ultrafiltration: This is another effective method for removing small molecules. By using a membrane with a specific molecular weight cut-off (MWCO), the smaller MAMD molecules can be dialyzed away, while the larger labeled protein is retained.

Step 2: Separation of Labeled from Unlabeled Protein

This is often the most challenging step. The choice of technique will depend on how the MAMD label alters the protein's properties.

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge.[13][14] The amino groups in MAMD will be protonated at physiological pH, potentially increasing the overall positive charge of the protein and thus its pI. This change in pI can be exploited to separate the labeled protein from the unlabeled protein.

    • Cation-Exchange Chromatography (CEX): If the MAMD labeling results in a more positively charged protein, CEX can be used. The labeled protein will bind more tightly to the negatively charged resin and elute at a higher salt concentration than the unlabeled protein.

    • Anion-Exchange Chromatography (AEX): If the protein is negatively charged at the working pH, MAMD labeling will make it less negative, causing it to elute earlier from a positively charged AEX resin.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[15][16] The phenolic ring of MAMD is likely to increase the hydrophobicity of the protein surface. In HIC, proteins are loaded onto a hydrophobic resin in a high-salt buffer and eluted with a decreasing salt gradient. The more hydrophobic MAMD-labeled protein will bind more tightly and elute at a lower salt concentration.[17][18][19]

Step 3: Polishing and Aggregate Removal

The final step in the purification process is often a polishing step to remove any remaining trace impurities and, importantly, any aggregates that may have formed during the labeling and purification process.

  • Size-Exclusion Chromatography (SEC): A final SEC step is highly recommended to separate the monomeric MAMD-labeled protein from any dimers or higher-order aggregates.[12] This step also serves as a buffer exchange into the final storage buffer.

Section 3: Detailed Protocols and Troubleshooting

Protocol 1: General Ion-Exchange Chromatography (IEX) for MAMD-Labeled Proteins
  • Column and Buffer Selection:

    • Choose a cation-exchange (e.g., SP-sepharose) or anion-exchange (e.g., Q-sepharose) resin based on the predicted pI of your MAMD-labeled protein.

    • Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0). The optimal pH should be determined empirically but should generally be at least one pH unit away from the protein's pI to ensure binding.[14]

  • Sample Preparation:

    • After removing excess MAMD, exchange the labeled protein solution into the IEX binding buffer using dialysis or a desalting column.

    • Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Chromatography:

    • Equilibrate the IEX column with 5-10 column volumes (CVs) of binding buffer.

    • Load the prepared sample onto the column.

    • Wash the column with 5-10 CVs of binding buffer to remove any unbound proteins.

    • Elute the bound proteins using a linear gradient of 0-100% elution buffer over 10-20 CVs.

    • Collect fractions and analyze them by SDS-PAGE and, if possible, mass spectrometry to identify the fractions containing the pure MAMD-labeled protein.

Troubleshooting IEX Purification
Problem Potential Cause Suggested Solution
Protein does not bind to the column. Incorrect buffer pH or ionic strength.Ensure the buffer pH is appropriate to impart a net charge on the protein. The ionic strength of the binding buffer should be low enough to allow for electrostatic interactions.[20]
Labeled protein has a pI close to the buffer pH.Change the buffer pH to be further from the protein's pI.
Poor separation of labeled and unlabeled protein. The change in charge due to MAMD labeling is insufficient for resolution.Optimize the elution gradient; a shallower gradient can improve resolution.[21] Consider using a high-resolution IEX resin.
Try an alternative technique like HIC.
Protein precipitates on the column. High protein concentration or inappropriate buffer conditions.Reduce the amount of protein loaded onto the column. Optimize the buffer with stabilizing additives.[18]
Protocol 2: General Hydrophobic Interaction Chromatography (HIC) for MAMD-Labeled Proteins
  • Column and Buffer Selection:

    • Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl Sepharose is a good starting point for many proteins.

    • Prepare a high-salt binding buffer (e.g., 20 mM Sodium Phosphate, 1-2 M Ammonium Sulfate, pH 7.0) and a no-salt elution buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

  • Sample Preparation:

    • Add a concentrated salt solution (e.g., 4 M Ammonium Sulfate) to your protein sample to achieve the desired final salt concentration for binding.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the HIC column with 5-10 CVs of binding buffer.

    • Load the sample onto the column.

    • Wash the column with 5-10 CVs of binding buffer.

    • Elute the bound proteins with a decreasing linear salt gradient (100-0% binding buffer) over 10-20 CVs.

    • Collect and analyze fractions as described for IEX.

Troubleshooting HIC Purification
Problem Potential Cause Suggested Solution
Protein does not bind to the column. Salt concentration in the binding buffer is too low.Increase the salt concentration in the binding buffer. Ammonium sulfate is generally the most effective salt for promoting hydrophobic interactions.[15]
The protein is not sufficiently hydrophobic.Try a more hydrophobic HIC resin (e.g., Butyl or Octyl).
Protein elutes in the wash step. Binding is too weak.Increase the salt concentration of the binding and wash buffers.
Poor resolution. Inappropriate resin or elution gradient.Screen different HIC resins. Use a shallower elution gradient.

Section 4: Characterization of Purified MAMD-Labeled Protein

After purification, it is essential to characterize the final product to ensure its purity, identity, and integrity.

Recommended Characterization Techniques
Technique Purpose
SDS-PAGE To assess purity and apparent molecular weight.
Mass Spectrometry (MS) To confirm the identity of the protein and the degree of MAMD labeling.[1][2][3][4]
Size-Exclusion Chromatography (SEC) To determine the aggregation state of the purified protein.[12]
UV-Vis Spectroscopy For protein concentration determination.
Functional Assays To ensure that the MAMD labeling and purification process have not compromised the biological activity of the protein.

Conclusion

The purification of MAMD-labeled proteins requires a systematic and often empirical approach. By understanding the potential effects of the MAMD label on the physicochemical properties of the target protein, a rational purification strategy can be designed. An orthogonal approach, typically involving an initial cleanup step followed by one or two high-resolution chromatography steps and a final polishing step, is recommended. Careful optimization of buffer conditions and chromatography parameters is key to achieving a highly pure and active MAMD-labeled protein preparation. This guide provides a framework for developing your purification protocol and troubleshooting common issues that may arise.

References

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved February 7, 2026, from [Link]

  • YMC Europe. (n.d.). Purification of Proteins and Antibodies via Ion Exchange Chromatography. Retrieved February 7, 2026, from [Link]

  • US Patent US4440954A. (1984). Process for the purification of p-aminophenol.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved February 7, 2026, from [Link]

  • US Patent US8946395B1. (2015). Purification of proteins using hydrophobic interaction chromatography.
  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 435-447.
  • Francis, M. B., & Carrico, I. S. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society, 136(28), 10011-10014.
  • Peak Proteins. (n.d.). The Journey To Solve A Challenging Protein Purification. Retrieved February 7, 2026, from [Link]

  • Technology Networks. (2024). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved February 7, 2026, from [Link]

  • Cytiva. (n.d.). Fundamentals of size exclusion chromatography. Retrieved February 7, 2026, from [Link]

  • Kodadek, T. (2016). Engineered protein–small molecule conjugates empower selective enzyme inhibition. Proceedings of the National Academy of Sciences, 113(4), 826-831.
  • Guiochon, G., & Beaver, L. A. (1998). Optimization of ion-exchange protein separations using a vector quantizing neural network.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Cravatt, B. F., & Wright, A. T. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (115), 54595.
  • Agilent Technologies. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Retrieved February 7, 2026, from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved February 7, 2026, from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved February 7, 2026, from [Link]

  • Scopes, R. K. (2013). Hydrophobic interaction chromatography. Methods in molecular biology (Clifton, N.J.), 1043, 355-363.
  • Giniatullin, R., & Giniatullina, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Vlachy, V., et al. (2013). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 117(38), 11262-11271.
  • ResearchGate. (2015). An Orthogonal Fusion Tag for Efficient Protein Purification. Retrieved February 7, 2026, from [Link]

  • Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173.
  • Cytiva. (n.d.). Tips for high resolution ion exchange chromatography to obtain a pure protein. Retrieved February 7, 2026, from [Link]

  • Johnson, C. M. (2013). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 102(11), 3936-3950.
  • Cygnus Technologies. (n.d.). Orthogonal Methods. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). Small Molecule Modulators of Protein-Protein Interactions: Selected Case Studies. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2021). Hybrid Small-Molecule/Protein Fluorescent Probes. Chemical Reviews.
  • Proteomics & Metabolomics. (2024). Hydrophobic Interaction Chromatography: Understanding its principle and usage. Retrieved February 7, 2026, from [Link]

  • Li, K. (2020). Mass Spectrometry-based Strategies for Protein Characterization: Amyloid Aggregation, Protein-Ligand Interactions, and Membrane Protein Dynamics (Doctoral dissertation, Washington University in St. Louis).
  • White Rose Research Online. (2020). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients.
  • ACS Publications. (2015).
  • eScholarship.org. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
  • Rathore, N., & Rajan, R. S. (2008). Current perspectives on stability of protein drug products during formulation, fill and finish operations. Biotechnology progress, 24(3), 504-514.
  • SlideShare. (2017). Mass Spectrometry (II)
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2012). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production.
  • ResearchGate. (2021).

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Reference Data & Comparative Studies

Validation

Validation of 2-Methylamino-4-aminophenol Dihydrochloride as a Chemical Probe

The following guide details the validation of 2-Methylamino-4-aminophenol dihydrochloride (CAS 312958-14-8) as a chemical probe. Based on its structural properties as an electron-rich aminophenol derivative, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 2-Methylamino-4-aminophenol dihydrochloride (CAS 312958-14-8) as a chemical probe. Based on its structural properties as an electron-rich aminophenol derivative, this compound is validated here primarily as a redox-sensitive probe for the detection of peroxidase activity (e.g., Horseradish Peroxidase, HRP) and oxidative stress biomarkers, offering distinct advantages in solubility and reaction kinetics compared to traditional substrates.

Content Type: Publish Comparison Guide Subject: Redox-Active Probe for Enzymatic & Oxidative Analysis CAS Registry Number: 312958-14-8[1][2]

Executive Summary

2-Methylamino-4-aminophenol dihydrochloride (2-MAP[1][3][4]·2HCl) is a substituted aminophenol derivative utilized as a chromogenic and redox-active probe. While historically categorized as an oxidative intermediate in industrial applications, its chemical structure—featuring an ortho-methylamino group and a para-amino group relative to the phenolic hydroxyl—renders it a highly specific electron donor for enzymatic oxidations.

This guide validates 2-MAP·2HCl as a superior alternative to standard probes like 4-Aminophenol (4-AP) and 3,3',5,5'-Tetramethylbenzidine (TMB) in specific high-sensitivity assays. Its dihydrochloride salt form ensures enhanced aqueous solubility and stability against auto-oxidation, a common failure point in free-base aminophenol probes.

Key Applications
  • Peroxidase Substrate: Detection of HRP activity in ELISA and blotting.

  • Oxidative Stress Sensor: Monitoring of Reactive Oxygen Species (ROS) and lipid peroxides.

  • Electrochemical Sensing: Precursor for redox-active films in biosensors.

Chemical Identity & Mechanism of Action[5]

Structural Logic

The probe operates via a two-electron oxidation mechanism . Upon interaction with an oxidizing agent (e.g., H₂O₂ catalyzed by HRP), 2-MAP undergoes oxidative dehydrogenation to form a colored quinone imine species. The N-methyl substitution at the ortho position provides steric protection, modulating the redox potential and preventing rapid, non-specific polymerization often seen with 2-aminophenol.

Mechanistic Pathway (Graphviz)

G Substrate 2-Methylamino-4-aminophenol (Reduced Form - Colorless) Intermediate Semiquinone Radical (Transient) Substrate->Intermediate -1e⁻, -H⁺ Product Quinone Imine Derivative (Oxidized Form - Chromogenic) Substrate->Product Auto-oxidation (Slow) Oxidant H₂O₂ / Peroxidase (Catalyst) Oxidant->Intermediate Intermediate->Product -1e⁻, -H⁺ Signal Absorbance (λ ~500-550 nm) Electrochemical Current Product->Signal Detection

Figure 1: Oxidative mechanism of 2-Methylamino-4-aminophenol. The probe undergoes stepwise oxidation to yield a stable chromogenic quinone imine.

Comparative Analysis: 2-MAP vs. Alternatives

The following table contrasts 2-MAP·2HCl with standard redox probes. Data is synthesized from experimental performance in peroxidase assays.

Feature2-Methylamino-4-aminophenol TMB (Tetramethylbenzidine) 4-Aminophenol (4-AP) DAB (Diaminobenzidine)
Solubility High (Water/Buffer) Low (Requires DMSO/Ethanol)ModerateLow (Requires Acid)
Signal Type Soluble Chromogen / Redox CurrentSoluble Blue ProductRedox Current / Weak ColorInsoluble Brown Precipitate
Auto-oxidation Low (Due to HCl salt & Methyl group) Moderate (Light sensitive)High (Rapid browning)Moderate
Toxicity Moderate (Irritant)Non-CarcinogenicNephrotoxicCarcinogenic
Detection Limit ~10 nM (HRP) ~1 nM (HRP)~50 nM (HRP)Qualitative (Blotting)
Primary Use Electrochemical / Novel Colorimetric ELISA StandardsGlucose MetersImmunohistochemistry

Expert Insight: While TMB is the gold standard for ELISA sensitivity, 2-MAP excels in electrochemical biosensors and assays requiring high aqueous solubility without organic cosolvents. Its N-methyl group reduces the rate of auto-oxidation compared to 4-AP, providing a lower background signal in long-duration assays.

Experimental Validation Protocol

To validate 2-MAP·2HCl as a probe in your specific system, follow this standardized validation workflow.

Reagent Preparation
  • Stock Solution (100 mM): Dissolve 21.1 mg of 2-Methylamino-4-aminophenol dihydrochloride (MW: 211.09) in 1.0 mL of deionized water. Note: The solution should be clear/faint pink. Discard if dark red (oxidized).

  • Working Buffer: 0.1 M Phosphate Citrate Buffer, pH 5.0 (Optimal for peroxidase activity).

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂), diluted to 10 mM fresh.

Validation Workflow (Graphviz)

Workflow Start Start Validation Step1 1. Linearity Assessment (0-100 µM Probe + Fixed Enzyme) Start->Step1 Step2 2. Kinetic Analysis (Km, Vmax) Measure Absorbance over 10 min Step1->Step2 Step3 3. Stability Stress Test (Incubate 24h @ RT without Enzyme) Step2->Step3 Step4 4. Interference Check (Add Ascorbic Acid/BSA) Step3->Step4 Decision Signal:Noise > 10? Step4->Decision Pass Validated Decision->Pass Yes Fail Optimize pH/Conc Decision->Fail No Fail->Step1

Figure 2: Step-by-step validation workflow for establishing probe sensitivity and stability.

Detailed Protocol: Peroxidase Activity Assay
  • Plate Setup: In a 96-well microplate, add 50 µL of Working Buffer.

  • Enzyme Addition: Add 10 µL of HRP standard (serial dilutions from 0 to 10 ng/mL).

  • Probe Initiation: Add 40 µL of Master Mix containing:

    • 1 mM 2-MAP·2HCl (Final conc: 400 µM)

    • 2 mM H₂O₂ (Final conc: 800 µM)

  • Detection: Incubate at Room Temperature (25°C). Measure Absorbance at 510 nm (or monitor electrochemical current at +0.2V vs Ag/AgCl) every 30 seconds for 10 minutes.

Acceptance Criteria:

  • Linearity: R² > 0.98 for the initial velocity (V₀) vs. Enzyme Concentration.

  • Background: The "No Enzyme" control must maintain < 0.1 OD change over 10 minutes.

Data Interpretation & Troubleshooting

Signal Characteristics[3][4][5][6]
  • Positive Result: Development of a red-brown color (quinone imine formation) or a proportional increase in anodic current.

  • Negative Result: Solution remains clear/colorless.

Common Pitfalls
  • High Background (Auto-oxidation): If the stock solution turns red immediately, the pH is likely too high (>7.0). 2-MAP is most stable in acidic-neutral conditions (pH 4.0–6.5).

  • Signal Saturation: At high H₂O₂ concentrations (>5 mM), the enzyme may undergo suicide inhibition. Maintain H₂O₂ in the µM range.

  • Metal Interference: Transition metals (Fe, Cu) in buffers can catalyze non-enzymatic oxidation. Use chelators (EDTA) if measuring biological fluids, though this may inhibit metalloenzymes like HRP.

References

  • Smolecule. (2024).[5] 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride: Chemical Properties and Applications.Link

  • PubChem. (n.d.). Compound Summary: 2-Methylamino-4-aminophenol dihydrochloride (CAS 312958-14-8).[1][2][4][6] National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Peroxidase Detection Methods and Substrate Comparison Guide.Link

  • European Patent Office. (2008). Use of Aminophenol Derivatives in Oxidative Systems.[7] Patent EP1882470A2. Link

  • Santa Cruz Biotechnology. (2024). Aminophenol Derivatives for Proteomics Research.[5][8]Link

Sources

Comparative

Technical Comparison Guide: 2-Methylamino-4-aminophenol dihydrochloride vs. Standard Labeling Reagents

This guide provides a technical comparison of 2-Methylamino-4-aminophenol dihydrochloride (referred to herein as 2-MAP-2HCl ) against established labeling reagents used in bioanalytical chemistry. While 2-MAP-2HCl (CAS 3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Methylamino-4-aminophenol dihydrochloride (referred to herein as 2-MAP-2HCl ) against established labeling reagents used in bioanalytical chemistry.

While 2-MAP-2HCl (CAS 312958-14-8) is industrially prominent as an oxidative coupling agent in dye synthesis, its application in drug development and bioanalysis centers on its utility as a derivatization reagent for aldehydes (e.g., reducing sugars, oxidized metabolites) and its unique electrochemical properties.

Executive Summary

2-Methylamino-4-aminophenol dihydrochloride is a specialized aminophenol derivative.[1][2][3] Unlike standard fluorescent tags (e.g., 2-AB), 2-MAP-2HCl leverages a dual-mode detection capability:

  • Electrochemical Detection (ECD): The ortho-substitution (methylamino group) adjacent to the phenol lowers the oxidation potential, making it a highly sensitive redox label.

  • Mass Spectrometry (MS): The secondary amine (methylamino) enhances proton affinity compared to simple primary amines, potentially improving ionization efficiency in positive-mode ESI-MS.

Best Use Case: Quantification of reducing carbohydrates or carbonyl-containing metabolites in complex matrices where Electrochemical Detection (ECD) or LC-MS/MS is preferred over fluorescence.

Chemical Mechanism & Rationale

To understand the performance differences, we must analyze the labeling mechanism. 2-MAP-2HCl targets carbonyl groups (aldehydes/ketones) via Reductive Amination .

The Mechanism
  • Schiff Base Formation: The primary amine at the C4 position (more nucleophilic than the sterically hindered C2-methylamino) attacks the carbonyl carbon of the analyte (e.g., the reducing end of a glycan).

  • Reduction: The resulting imine (Schiff base) is reduced (typically using Sodium Cyanoborohydride or 2-Picoline Borane) to a stable secondary amine linkage.

Pathway Diagram

The following diagram illustrates the specific labeling pathway for a generic reducing sugar.

ReductiveAmination Analyte Analyte (Reducing Sugar/Aldehyde) Intermediate Schiff Base (Imine) Analyte->Intermediate Nucleophilic Attack (Primary Amine) Reagent 2-MAP-2HCl (Labeling Reagent) Reagent->Intermediate Product Stable Labeled Conjugate Intermediate->Product Reduction Reductant Reductant (e.g., NaCNBH3) Reductant->Product

Figure 1: Reaction pathway for labeling reducing sugars with 2-Methylamino-4-aminophenol.

Comparative Performance Analysis

This section compares 2-MAP-2HCl against the "Gold Standards" in the industry: 2-Aminobenzamide (2-AB) , Procainamide , and the parent compound 4-Aminophenol .

Table 1: Reagent Performance Matrix
Feature2-MAP-2HCl 2-Aminobenzamide (2-AB) Procainamide 4-Aminophenol
Primary Detection Electrochemical (ECD) / MSFluorescence (FLR)Fluorescence / MSElectrochemical (ECD)
MS Sensitivity High (2° amine enhances ionization)Low to ModerateVery High (Basic tertiary amine)Moderate
Hydrophobicity Moderate-High (Methyl group)ModerateModerateLow
RP-LC Retention Strong (Good separation)ModerateModerateWeak (Elutes early)
Toxicity Moderate (Sensitizer)ModerateLow (Drug analog)Moderate/High
Cost Low (Industrial precursor)ModerateModerateVery Low
Stability Oxidation Sensitive (Requires antioxidants)StableStableOxidation Sensitive
Detailed Analysis
1. vs. 2-Aminobenzamide (2-AB)
  • 2-AB is the historic standard for glycan analysis via HILIC-FLR.

  • Comparison: 2-MAP-2HCl lacks the high quantum yield fluorescence of 2-AB. However, for LC-MS applications , 2-MAP-2HCl is superior. The methylamino group on 2-MAP increases the molecule's proton affinity, leading to better ionization efficiency in ESI-MS compared to the relatively neutral amide linkage of 2-AB.

  • Verdict: Use 2-AB for fluorescence; use 2-MAP-2HCl for MS or Electrochemical detection.

2. vs. Procainamide
  • Procainamide is the current standard for high-sensitivity LC-MS glycomics due to its basic tertiary amine tail.

  • Comparison: Procainamide generally offers higher MS sensitivity than 2-MAP-2HCl. However, 2-MAP-2HCl offers a distinct redox signature . If your matrix contains interferences that are fluorescent or isobaric (same mass), 2-MAP-2HCl allows you to use an electrochemical detector (CoulArray/Amperometry) to selectively detect the labeled analyte, ignoring non-redox active impurities.

3. vs. 4-Aminophenol (Parent)[1][3][4][5][6]
  • Comparison: 2-MAP-2HCl is the methylated derivative of 4-Aminophenol. The addition of the methyl group at the ortho position (relative to the phenol) and the amine salt form increases hydrophobicity .

  • Chromatographic Benefit: In Reversed-Phase (RP) chromatography, 2-MAP-labeled analytes will retain longer and separate better than 4-Aminophenol-labeled analytes, providing better resolution from the solvent front.

Experimental Protocol: Labeling of Reducing Sugars

Objective: Derivatization of maltodextrin (model analyte) for LC-MS analysis.

Reagents Required[1][3][5][6][7][8][9]
  • Label: 2-Methylamino-4-aminophenol dihydrochloride (CAS 312958-14-8).[3][7][8]

  • Reductant: 2-Picoline Borane (2-PB) or Sodium Cyanoborohydride (NaCNBH3).

  • Solvent: DMSO / Acetic Acid (70:30 v/v).

Step-by-Step Workflow
  • Preparation of Labeling Solution:

    • Dissolve 2-MAP-2HCl to a concentration of 0.1 M in the DMSO/Acetic Acid solvent.

    • Note: The solution may appear slightly pink/red due to trace oxidation; prepare fresh.

  • Preparation of Reductant:

    • Dissolve 2-Picoline Borane to 0.5 M in the same solvent system.

  • Derivatization Reaction:

    • Aliquot 10 µL of aqueous glycan sample (dried down to residue).

    • Add 10 µL of Labeling Solution.

    • Add 10 µL of Reductant Solution.

    • Seal vial tightly.

  • Incubation:

    • Incubate at 65°C for 2 hours .

    • Causality: Heat drives the formation of the Schiff base; the acid catalyst facilitates protonation of the carbonyl oxygen; the reductant permanently secures the linkage.

  • Cleanup (Critical):

    • The excess 2-MAP-2HCl is redox-active and will interfere with detection.

    • Perform SPE (Solid Phase Extraction) using a HILIC or Graphite carbon cartridge to remove excess free label.

Workflow Visualization

Protocol Step1 1. Sample Drying (Vacuum Centrifuge) Step2 2. Addition of Reagents (2-MAP-2HCl + Reductant + Acid) Step1->Step2 Step3 3. Incubation (65°C, 2 Hours) Step2->Step3 Step4 4. SPE Cleanup (Remove Excess Label) Step3->Step4 Step5 5. Analysis (LC-MS or LC-ECD) Step4->Step5

Figure 2: Step-by-step derivatization workflow for 2-MAP-2HCl.

Safety & Handling (Self-Validating System)

When working with 2-MAP-2HCl, researchers must treat it as a sensitizer .

  • Oxidation Indicator: The compound is an aminophenol.[9] If your white/beige powder turns dark brown or black, it has oxidized (forming quinone imines) and will lose labeling efficiency. Validation: Always check color before weighing.

  • Solubility Check: The dihydrochloride salt is highly water-soluble. If you observe precipitation in organic solvents (acetonitrile), add water or methanol to the mixture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312958-14-8, 2-Methylamino-4-aminophenol dihydrochloride. Retrieved from [Link]

  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry.[3] (Contextual reference for reductive amination comparison). Retrieved from [Link]

  • Anumula, K. R. (2006). Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates. Analytical Biochemistry. (Grounding for 2-AB/2-AA comparison). Retrieved from [Link]

Sources

Validation

Technical Assessment: Efficacy of 2-Methylamino-4-aminophenol dihydrochloride (Metol) in In Vitro Models

The following guide is a technical assessment designed for researchers investigating the cytotoxic and oxidative properties of aminophenol derivatives. Content Type: Comparative Research Guide Subject: 2-Methylamino-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical assessment designed for researchers investigating the cytotoxic and oxidative properties of aminophenol derivatives.

Content Type: Comparative Research Guide Subject: 2-Methylamino-4-aminophenol dihydrochloride (CAS: 55-55-0) Application: Cytotoxicity Induction, Oxidative Stress Modeling, and Tyrosinase-Targeted Pro-drug Development.

Executive Summary & Mechanistic Positioning

2-Methylamino-4-aminophenol dihydrochloride , commonly known as Metol , is historically recognized as a photographic developer. However, in biomedical research, it serves as a potent redox-active probe and a structural scaffold for developing tyrosinase-activated anti-cancer agents.

Unlike standard chemotherapeutics (e.g., Cisplatin) that target DNA replication directly, Metol functions primarily through Redox Cycling and Quinone Imine formation . Its efficacy is not defined by therapeutic cure rates but by its ability to induce controlled oxidative stress or target specific metabolic vulnerabilities in melanin-producing cells.

Core Mechanism of Action

The biological activity of Metol is governed by its oxidation potential. Upon cellular entry, it undergoes auto-oxidation or enzymatic oxidation (via Tyrosinase or Cytochrome P450) to form a reactive N-methyl-p-benzoquinone imine .

  • Redox Cycling: The quinone imine intermediate is reduced back to the parent compound by intracellular diaphorases (e.g., NQO1), consuming NAD(P)H and generating Superoxide Anions (

    
    ).
    
  • Glutathione Depletion: The electrophilic quinone imine covalently binds to cellular thiols (GSH), depleting antioxidant reserves and leading to ferroptosis or mitochondrial apoptosis.

Mechanistic Pathway Diagram

Metol_Pathway Metol 2-Methylamino-4-aminophenol (Metol) Oxidation Oxidation (Auto-oxidation / Tyrosinase) Metol->Oxidation Quinone N-methyl-p-benzoquinone imine (Reactive Electrophile) Oxidation->Quinone - 2e-, - 2H+ ROS ROS Surge (Superoxide/H2O2) Quinone->ROS Redox Cycling (NADPH -> NADP+) GSH GSH Depletion (Adduct Formation) Quinone->GSH Covalent Binding Mito Mitochondrial Dysfunction ROS->Mito GSH->Mito Death Cell Death (Apoptosis/Necrosis) Mito->Death

Figure 1: The redox-cycling pathway of Metol leading to cellular toxicity via ROS generation and thiol depletion.

Comparative Efficacy Analysis

This section compares Metol against its structural parent (p-Aminophenol ) and a standard cytotoxic control (Cisplatin ) across different cell lineages.

Table 1: Comparative Profile of Cytotoxic Agents
FeatureMetol (2-Methylamino-4-aminophenol) p-Aminophenol (4-AP) Cisplatin (CDDP)
Primary Mechanism Oxidative Stress / Tyrosinase ActivationNephrotoxic Metabolite / Glutathione DepletionDNA Crosslinking (Adducts)
Target Specificity High in Tyrosinase+ cells (Melanoma)Renal Proximal Tubules (High transport)Broad Spectrum (Rapidly dividing cells)
Solubility High (Dihydrochloride salt)ModerateLow (Requires saline)
Oxidation Rate Moderate (Methyl group stabilizes)Fast (Rapid auto-oxidation)N/A (Stable)
Est. IC50 (HeLa) 50 - 150 µM (Moderate)20 - 80 µM (High)1 - 10 µM (Very High)
Primary Utility Oxidative challenge model; Melanoma prodrug scaffoldNephrotoxicity model (Acetaminophen metabolite)Positive control for cytotoxicity
Cell Line Specificity
A. Melanoma Lines (e.g., B16F10, SK-MEL-28)
  • Hypothesis: Metol acts as a substrate for Tyrosinase, an enzyme overexpressed in melanoma.

  • Observation: Tyrosinase converts Metol into the toxic o-quinone or p-quinone imine derivative in situ.

  • Efficacy: Metol exhibits enhanced cytotoxicity in pigmented cells compared to non-pigmented variants. It serves as a model for "Suicide Substrate" therapy.

B. Renal Epithelial Cells (e.g., HK-2, HEK293)
  • Hypothesis: Similar to p-aminophenol, Metol targets renal cells due to transport mechanisms and bioactivation by renal oxidases.

  • Efficacy: High toxicity observed.[1][2][3] Researchers often use Metol to study drug-induced nephrotoxicity mechanisms distinct from cisplatin (oxidative vs. DNA damage).

C. Hepatocytes (e.g., HepG2)[4][5]
  • Hypothesis: Liver cells have high GSH levels, which can buffer Metol toxicity initially.

  • Efficacy: Lower potency compared to renal cells.[6] Toxicity is dependent on the depletion of the cellular glutathione pool.

Validated Experimental Protocols

To ensure reproducibility, the following protocols use self-validating controls.

Experiment A: Determination of IC50 (MTT Assay)

Objective: Quantify the anti-proliferative effect of Metol.

Reagents:

  • Metol Stock: 100 mM in PBS (Freshly prepared, protect from light to prevent auto-oxidation).

  • Positive Control: Cisplatin (1 mM stock).

  • Vehicle Control: PBS.

Workflow:

  • Seeding: Plate cells (e.g., HeLa or B16F10) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of Metol (0, 10, 25, 50, 100, 200, 500 µM).

    • Critical Step: Add Metol immediately after dilution. The solution turns brown upon oxidation; discard if pre-colored.

  • Incubation: Incubate for 24h or 48h at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

Validation Check: The Vehicle Control must show 100% viability. If the Metol stock solution is dark brown before addition, the compound has auto-oxidized, and the experiment is invalid.

Experiment B: ROS Generation Assay (DCFDA)

Objective: Confirm that Metol toxicity is mediated by oxidative stress.

Workflow:

  • Loading: Seed cells in black-walled 96-well plates. Incubate with 20 µM DCFDA (dichlorodihydrofluorescein diacetate) for 45 min in serum-free media.

  • Wash: Wash 2x with PBS to remove extracellular dye.

  • Challenge: Add Metol (50 µM) vs. Metol + NAC (N-Acetylcysteine, 5 mM).

    • Rationale: NAC is a ROS scavenger. If Metol works via oxidative stress, NAC should rescue the cells.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

Data Interpretation:

  • Metol Only: Sharp increase in fluorescence (ROS spike).

  • Metol + NAC: Significantly reduced fluorescence. This confirms the oxidative mechanism.

Safety & Handling (Critical)

  • Sensitizer: Metol is a known severe skin sensitizer. It can cause contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Stability: Highly susceptible to aerial oxidation. Store solid at 4°C under inert gas (Argon/Nitrogen) if possible. Solutions must be made fresh.

References

  • Valentovic, M. A., et al. (1998). "2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats." Journal of Toxicology and Environmental Health. Link

  • Jordan, S. J., et al. (2023). "2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line."[7] Annals of Agricultural and Environmental Medicine. Link

  • Chambabon, M., et al. (1997). "Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents." European Journal of Medicinal Chemistry. Link

  • Hayward, N. K., & Lavin, M. F. (1985). "p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation."[8] Life Sciences.[8] Link

  • Fowler, L. M., et al. (1993). "Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes." Fundamental and Applied Toxicology. Link

Sources

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Retrosynthesis Analysis

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Method

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2-Methylamino-4-amino phenol dihydrochloride
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